Galeterone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18-,19-,20-,21-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFKTGFSEFKSQG-PAASFTFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=NC6=CC=CC=C65)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025602 | |
| Record name | 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851983-85-2 | |
| Record name | Galeterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851983-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galeterone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851983852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galeterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12415 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,8R,9S,10R,13S,14S)-17-(1H-benzo[d]imidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALETERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA33E149SW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Galeterone's Tripartite Assault on Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galeterone (formerly TOK-001) is a steroidal small molecule that has been investigated for the treatment of castration-resistant prostate cancer (CRPC). Its therapeutic potential stems from a unique triple mechanism of action that disrupts the androgen receptor (AR) signaling axis at multiple critical points. This document provides an in-depth technical overview of this compound's pharmacology, detailing its function as a competitive androgen receptor antagonist, a selective inhibitor of the CYP17 lyase enzyme, and an inducer of androgen receptor degradation. Quantitative data from preclinical studies are summarized, key experimental methodologies are detailed, and the underlying signaling pathways are visually represented to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
The androgen receptor is a key driver of prostate cancer progression, even in the castration-resistant state where systemic androgen levels are low. Therapeutic strategies have largely focused on either inhibiting androgen synthesis or blocking the androgen receptor. This compound emerged as a promising therapeutic candidate by simultaneously targeting both of these avenues while also promoting the degradation of the androgen receptor, including splice variants that contribute to treatment resistance.[1][2][3] Although its clinical development was discontinued, the multifaceted mechanism of this compound continues to be of significant scientific interest for the development of next-generation prostate cancer therapies.[1]
Triple Mechanism of Action
This compound's anti-cancer activity is rooted in its ability to simultaneously exert three distinct inhibitory effects on the androgen receptor signaling pathway.[2][3][4]
Androgen Receptor Antagonism
This compound acts as a direct competitive antagonist of the androgen receptor.[5][6] It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT).[6][7] This blockade inhibits the conformational changes required for AR activation, subsequent nuclear translocation, and the transcription of androgen-responsive genes that promote tumor growth and proliferation.[3][4]
CYP17 Lyase Inhibition
This compound is a potent and selective inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[2][8] Specifically, it shows selectivity for the 17,20-lyase activity, which is the rate-limiting step in the conversion of pregnenolone and progesterone to dehydroepiandrosterone (DHEA) and androstenedione, the precursors of testosterone.[8][9] By inhibiting CYP17 lyase, this compound reduces the intratumoral production of androgens, thereby depriving the AR of its activating ligands.[5]
Androgen Receptor Degradation
A distinguishing feature of this compound is its ability to induce the degradation of the androgen receptor protein.[5][10] This includes both the full-length AR and splice variants, such as AR-V7, which lack the ligand-binding domain and are a common mechanism of resistance to other AR-targeted therapies.[4][10] The degradation of the AR is mediated through the ubiquitin-proteasome pathway.[10][11]
The proposed mechanism for AR degradation involves two key pathways:
-
PI3K/Akt/Mdm2 Pathway: this compound treatment has been shown to increase the phosphorylation of Akt and the E3 ubiquitin ligase Mdm2.[10][11] Phosphorylated Mdm2 then ubiquitinates the AR, targeting it for degradation by the 26S proteasome.[10][11]
-
CHIP E3 Ligase Involvement: this compound enhances the interaction between the C-terminus of Hsc70-interacting protein (CHIP), another E3 ubiquitin ligase, and AR-V7, leading to the ubiquitination and subsequent degradation of this clinically significant splice variant.[10]
-
Inhibition of Deubiquitinating Enzymes (DUBs): this compound has been found to inhibit the activity of deubiquitinating enzymes USP12 and USP46.[12] These enzymes normally remove ubiquitin from the AR, protecting it from degradation. By inhibiting these DUBs, this compound shifts the cellular equilibrium towards AR ubiquitination and degradation.[12]
Quantitative Data
The following tables summarize the key quantitative data for this compound's inhibitory and degradation activities from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| CYP17 Inhibition | |||
| IC50 | 300 nM | Intact-cells CYP17 expressing E. coli | [3] |
| IC50 | 47 nM | Not Specified | |
| AR Antagonism | |||
| EC50 (vs. [3H]R1881) | 845 nM | LNCaP (mutant AR T877A) | [3] |
| EC50 (vs. [3H]R1881) | 405 nM | PC3-AR (wild-type AR) | [3] |
| IC50 | 384 nM | Not Specified | [11] |
| IC50 (vs. [3H]R1881) | 454 nM | PC3 (mutant AR T575A) | |
| AR Degradation | |||
| IC50 | ~1 µM | Not Specified | |
| Inhibition of DUBs | |||
| IC50 (USP12) | 3.4 µM | In vitro biochemical assay | [12] |
| IC50 (USP46) | 4.2 µM | In vitro biochemical assay | [12] |
| Cell Growth Inhibition | |||
| IC50 | 2.9 µM | HP-LNCaP | |
| IC50 | 9.7 µM | C4-2B | |
| GI50 | 7.82 µM | PC-3 | |
| GI50 | 7.55 µM | DU-145 |
Table 2: Clinical Efficacy of this compound (ARMOR Studies)
| Study | Patient Population | Dose | PSA30 Response Rate | PSA50 Response Rate | Reference |
| ARMOR1 | Treatment-naïve mCRPC | All doses (650-2600 mg) | 49.0% (24/49) | 22.4% (11/49) | |
| ARMOR2 (Part 1) | Treatment-naïve mCRPC | All doses (1700-3400 mg) | 64.0% (16/25) | 48.0% (12/25) | |
| ARMOR2 (Part 1) | Treatment-naïve mCRPC | 2550 mg | 72.7% (8/11) | 54.5% (6/11) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols used to characterize its mechanisms of action.
Caption: this compound's triple mechanism of action in prostate cancer.
Caption: General experimental workflows for assessing this compound's mechanisms.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound's mechanisms of action.
Androgen Receptor Competitive Binding Assay
This assay is designed to determine the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Cell Culture: Prostate cancer cell lines expressing the androgen receptor (e.g., LNCaP, VCaP, or PC3 cells engineered to express AR) are cultured in appropriate media supplemented with fetal bovine serum.
-
Hormone Deprivation: Prior to the assay, cells are grown in media containing charcoal-stripped serum for 24-48 hours to deplete endogenous androgens.
-
Binding Reaction: Cells are incubated with a fixed concentration of a radiolabeled androgen, typically [3H]R1881, and a range of concentrations of this compound or a vehicle control. The incubation is carried out at 4°C for a specified period (e.g., 2-4 hours) to reach binding equilibrium.
-
Washing: After incubation, cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove unbound radioligand.
-
Lysis and Scintillation Counting: Cells are lysed, and the radioactivity in the lysates is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a large excess of unlabeled androgen) from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (EC50) is determined by non-linear regression analysis.
CYP17 Lyase Inhibition Assay
This assay measures the inhibitory effect of this compound on the 17,20-lyase activity of the CYP17A1 enzyme.
-
Enzyme Source: The CYP17A1 enzyme can be obtained from various sources, including human adrenal microsomes, yeast or E. coli engineered to express the human enzyme.[2][3]
-
Reaction Mixture: The reaction mixture contains the enzyme source, a buffer system (e.g., potassium phosphate buffer), a cofactor (NADPH), the substrate (e.g., 17α-hydroxypregnenolone), and varying concentrations of this compound or a vehicle control.
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period.
-
Reaction Termination and Extraction: The reaction is stopped, often by the addition of a strong acid or organic solvent. The steroid products are then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Quantification by LC-MS/MS: The extracted products (e.g., DHEA) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of product formation is calculated for each this compound concentration. The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Androgen Receptor Degradation by Western Blotting
This protocol is used to assess the effect of this compound on the steady-state levels of androgen receptor protein.
-
Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, CWR22Rv1) are seeded and allowed to adhere. The cells are then treated with various concentrations of this compound or a vehicle control for different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[10]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the androgen receptor. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the AR protein levels are normalized to a loading control (e.g., GAPDH or β-actin).[10]
Conclusion
This compound represents a mechanistically innovative approach to targeting the androgen receptor signaling pathway in prostate cancer. Its ability to act as an AR antagonist, inhibit androgen synthesis via CYP17 lyase, and induce the degradation of both full-length and splice variant AR provides a multi-pronged attack that has the potential to overcome some of the resistance mechanisms that limit the efficacy of other AR-directed therapies. While its clinical development has been halted, the scientific insights gained from the study of this compound's triple mechanism of action provide a valuable foundation for the design and development of future prostate cancer therapeutics. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers continuing to explore novel strategies to combat this disease.
References
- 1. ARMOR3-SV: A Phase 3, Randomized, Open-Label, Multi-Center, Controlled Study of this compound Compared to Enzalutamide in Men Expressing Androgen Receptor Splice Variant-7 mRNA (AR-V7) Metastatic (MI) Castrate Resistant Prostate Cancer CRPC) | Dana-Farber Cancer Institute [dana-farber.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Androgen Receptor Modulation Optimized for Response (ARMOR) Phase I and II Studies: this compound for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound prevents androgen receptor binding to chromatin and enhances degradation of mutant androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abiraterone and this compound, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Armor2: A 2 Part, Phase 2 Trial Of this compound In The Treatment Of Castration Resistant Prostate Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 8. tokaipharmaceuticals.com [tokaipharmaceuticals.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound and VNPT55 induce proteasomal degradation of AR/AR-V7, induce significant apoptosis via cytochrome c release and suppress growth of castration resistant prostate cancer xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salinization Dramatically Enhance the Anti-Prostate Cancer Efficacies of AR/AR-V7 and Mnk1/2 Molecular Glue Degraders, this compound and VNPP433-3β Which Outperform Docetaxel and Enzalutamide in CRPC CWR22Rv1 Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
Galeterone: A Multi-Targeted Approach to Androgen Receptor Signaling in Prostate Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Galeterone (formerly TOK-001 or VN/124-1) is a steroidal small molecule that was developed for the treatment of castration-resistant prostate cancer (CRPC).[1][2] It exhibits a unique, multi-pronged mechanism of action by targeting the androgen receptor (AR) signaling pathway at three distinct points: inhibition of androgen biosynthesis via cytochrome P450 17A1 (CYP17A1), direct antagonism of the androgen receptor, and induction of androgen receptor degradation.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and key experimental methodologies related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a 17-heteroazole steroidal analogue.[4] Its chemical structure is characterized by a benzimidazole moiety attached to the D-ring of an androstane steroid nucleus.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (3S,8R,9S,10R,13S,14S)-17-(1H-benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | [6] |
| CAS Number | 851983-85-2 | [6] |
| Molecular Formula | C₂₆H₃₂N₂O | [3][6] |
| Molecular Weight | 388.55 g/mol | [3][6] |
| SMILES | C[C@]12CC--INVALID-LINK--O | [1] |
| InChI Key | PAFKTGFSEFKSQG-PAASFTFBSA-N | [1] |
| Melting Point | 144-145 °C (for the related compound Abiraterone Acetate, specific data for this compound is not readily available) | [7] |
| pKa (Strongest Basic) | 4.97 (Predicted) | [8] |
| Solubility | DMSO: ≥19.43 mg/mL, Ethanol: ≥19.43 mg/mL | [9] |
| Appearance | White to off-white solid | [6] |
Mechanism of Action and Pharmacology
This compound's therapeutic potential in prostate cancer stems from its ability to disrupt androgen receptor signaling through three distinct and complementary mechanisms.
Inhibition of Androgen Synthesis (CYP17A1 Inhibition)
This compound is a potent inhibitor of CYP17A1, a key enzyme in the androgen biosynthesis pathway.[1] CYP17A1 possesses both 17α-hydroxylase and 17,20-lyase activities. This compound demonstrates selectivity for the 17,20-lyase activity, which is the rate-limiting step in the conversion of progestins to androgens.[1] By inhibiting this enzyme, this compound reduces the production of testosterone and dihydrotestosterone (DHT), the primary ligands of the androgen receptor.
Androgen Receptor Antagonism
This compound acts as a direct competitive antagonist of the androgen receptor.[4] It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like DHT. This antagonism inhibits the conformational changes required for AR activation, nuclear translocation, and subsequent transactivation of androgen-responsive genes.[10][11]
Androgen Receptor Degradation
A unique aspect of this compound's mechanism is its ability to induce the degradation of the androgen receptor protein, including the full-length AR and splice variants such as AR-V7.[1] This degradation is mediated through the ubiquitin-proteasome pathway. By promoting AR degradation, this compound reduces the total cellular pool of the receptor, further diminishing androgen signaling.
Table 2: In Vitro Activity of this compound
| Target/Assay | Cell Line/System | IC₅₀/EC₅₀/Kᵢ | Reference(s) |
| CYP17 Inhibition | Recombinant human CYP17A1 | 300 nM | [9] |
| AR Antagonism | PC3-AR cells | 384 nM | [9] |
| AR Binding (mutant LNCaP AR T877A) | LNCaP cells | 845 nM | [9] |
| AR Binding (mutant AR T575A) | PC3 cells | 454 nM | [9] |
| AR Activation (DHT-stimulated) | LNCaP cells | 1 µM | [9] |
| AR Activation (DHT-stimulated) | HP-LNCaP cells | 411 nM | [9] |
| Cell Proliferation (DHT-stimulated) | LNCaP cells | 6 µM | [9] |
| Cell Proliferation (DHT-stimulated) | LAPC4 cells | 3.2 µM | [9] |
| Cell Proliferation (androgen-independent) | LNCaP cells | 2.6 µM | [9] |
| Cell Proliferation (androgen-independent) | LAPC4 cells | 4 µM | [9] |
| Cell Proliferation | HP-LNCaP cells | 2.9 µM | [9] |
| Cell Proliferation | C4-2B cells | 9.7 µM | [9] |
| SULT2A1 Inhibition (DHEA sulfonation) | Human liver cytosol | Sub-micromolar Kᵢ | [1] |
| SULT2B1b Inhibition (DHEA sulfonation) | Human liver cytosol | Sub-micromolar Kᵢ | [1] |
| SULT1E1 Inhibition (DHEA sulfonation) | Human liver cytosol | Sub-micromolar Kᵢ | [1] |
Pharmacokinetics
The oral bioavailability of this compound was initially found to be affected by food when administered as a powder in a capsule (PIC).[12] A spray-dried dispersion (SDD) tablet formulation was developed, which demonstrated improved and more consistent bioavailability, negating the food effect.[12][13]
Table 3: Pharmacokinetic Parameters of Oral this compound Formulations in Humans
| Formulation | Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | AUCᵢₙf (hng/mL) | t₁/₂ (hr) | Reference(s) |
| PIC (fed) | 2600 mg | 1148 ± 615 | 6.0 (4.0-8.0) | 16568 ± 9140 | 11.2 ± 4.2 | [12] |
| Tablet (fasted) | 1700 mg | 1290 ± 605 | 4.0 (2.0-8.0) | 16298 ± 8286 | 12.0 ± 4.5 | [12] |
| Tablet (fed) | 1700 mg | 1269 ± 532 | 6.0 (4.0-8.0) | 16241 ± 7254 | 11.1 ± 3.4 | [12] |
| Tablet (fasted) | 850 mg | - | - | 6689 ± 2602 | - | [12] |
| Tablet (fasted) | 2550 mg | - | - | 20131 ± 9930 | - | [12] |
| Data are presented as mean ± standard deviation, except for Tₘₐₓ which is median (range).[12] |
Clinical Trials
This compound was evaluated in a series of clinical trials designated "ARMOR" (Androgen Receptor Modulation Optimized for Response). The ARMOR1 (Phase 1) and ARMOR2 (Phase 2) studies demonstrated that this compound was generally well-tolerated and showed clinical activity in patients with CRPC, as evidenced by declines in prostate-specific antigen (PSA) levels.[2][14] In the ARMOR2 study, which utilized the spray-dried dispersion formulation, a once-daily dose of 2550 mg was selected for further investigation.[13][15] In treatment-naïve metastatic CRPC patients receiving this dose, PSA declines of ≥30% and ≥50% were observed in 92% and 83% of patients, respectively.[15] The ARMOR3-SV (Phase 3) trial, which compared this compound to enzalutamide in patients with AR-V7 positive metastatic CRPC, was discontinued as it was deemed unlikely to meet its primary endpoint.[1]
Experimental Protocols
CYP17A1 Inhibition Assay
Objective: To determine the inhibitory activity of this compound on the 17,20-lyase activity of CYP17A1.
Methodology: A common method involves using recombinant human CYP17A1 expressed in a suitable system (e.g., yeast microsomes or E. coli).[9][16]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a phosphate buffer, the recombinant CYP17A1 enzyme, and a radiolabeled substrate such as [³H]-17α-hydroxypregnenolone.
-
Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction mixtures.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a cofactor, such as NADPH.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., an organic solvent).
-
Product Separation and Quantification: The product of the 17,20-lyase reaction is a radiolabeled steroid (e.g., [³H]-dehydroepiandrosterone) or a byproduct like [³H]-acetic acid.[9] Separate the product from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for non-radioactive assays to quantify the steroidal products.[16][17]
-
Data Analysis: Quantify the amount of product formed at each this compound concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Androgen Receptor Competitive Binding Assay
Objective: To determine the ability of this compound to compete with a known androgen for binding to the androgen receptor.
Methodology: This assay is typically performed using a source of androgen receptor, such as rat ventral prostate cytosol or recombinant human AR, and a radiolabeled androgen like [³H]-R1881 (methyltrienolone).[18][19][20]
-
Receptor Preparation: Prepare a cytosolic fraction from rat ventral prostate tissue or use a purified recombinant AR protein.
-
Assay Plate Preparation: In a multi-well plate, add a fixed concentration of the radiolabeled androgen ([³H]-R1881) to each well.
-
Competitor Addition: Add increasing concentrations of unlabeled this compound (the competitor) or a known androgen (for the standard curve) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled androgen).
-
Receptor Addition: Add the prepared androgen receptor to each well.
-
Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., overnight).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) slurry precipitation or filtration.[18]
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled androgen.
Androgen Receptor Degradation Assay (Western Blot)
Objective: To assess the effect of this compound on the protein levels of the androgen receptor.
Methodology: Western blotting is a standard technique to quantify changes in protein expression.[21]
-
Cell Culture and Treatment: Culture prostate cancer cells (e.g., LNCaP, VCaP) in appropriate media. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease inhibitors to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the androgen receptor.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensity for the androgen receptor and a loading control (e.g., β-actin or GAPDH). Normalize the AR band intensity to the loading control to determine the relative change in AR protein levels following this compound treatment.
Cell Proliferation Assay (e.g., MTT or SRB Assay)
Objective: To evaluate the effect of this compound on the proliferation of prostate cancer cells.
Methodology: Colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay are commonly used to measure cell viability and proliferation.
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).
-
Assay Procedure (MTT example):
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Signaling Pathways and Experimental Workflows
Androgen Biosynthesis Pathway and CYP17A1 Inhibition
The following diagram illustrates the classical androgen synthesis pathway and the point of inhibition by this compound.
Caption: Androgen biosynthesis pathway and this compound's point of inhibition.
Androgen Receptor Signaling and this compound's Multi-Targeted Action
This diagram depicts the androgen receptor signaling cascade and the three mechanisms by which this compound disrupts this pathway.
Caption: this compound's multi-targeted action on AR signaling.
Experimental Workflow: CYP17A1 Inhibition Assay
The following diagram outlines the key steps in a CYP17A1 inhibition assay.
Caption: Workflow for a CYP17A1 inhibition assay.
Experimental Workflow: Androgen Receptor Competitive Binding Assay
This diagram illustrates the workflow for a competitive AR binding assay.
Caption: Workflow for a competitive AR binding assay.
Conclusion
This compound is a multi-targeted inhibitor of the androgen receptor signaling pathway with a well-defined chemical structure and a unique pharmacological profile. Its ability to inhibit androgen synthesis, antagonize the androgen receptor, and promote its degradation represents a comprehensive strategy to overcome resistance mechanisms in prostate cancer. Although its clinical development was discontinued, the extensive preclinical and clinical data available for this compound provide valuable insights for the continued development of novel therapeutics for prostate cancer. This guide serves as a technical resource for researchers and drug development professionals working in this field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for the treatment of advanced prostate cancer: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C26H32N2O | CID 11188409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Abiraterone acetate - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Androgen Receptor Modulation Optimized for Response (ARMOR) Phase I and II Studies: this compound for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. researchgate.net [researchgate.net]
- 17. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. policycommons.net [policycommons.net]
- 20. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 21. scispace.com [scispace.com]
The Multi-faceted Approach of Galeterone in Androgen Receptor Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galeterone (formerly TOK-001 or VN/124-1) is a first-in-class oral small molecule developed for the treatment of prostate cancer. It distinguishes itself from other anti-androgen therapies through its multi-targeted mechanism of action.[1] this compound not only acts as an androgen receptor (AR) antagonist and an inhibitor of the CYP17 lyase enzyme, crucial for androgen synthesis, but it also actively promotes the degradation of the androgen receptor protein.[1][2] This unique triple-action profile offers a promising strategy to overcome resistance mechanisms that emerge during prostate cancer treatment, particularly those involving AR overexpression or the expression of AR splice variants like AR-V7.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced AR degradation, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism: Ubiquitin-Proteasome-Mediated Degradation
The primary mechanism by which this compound induces the degradation of both full-length androgen receptor (fAR) and its splice variants is through the ubiquitin-proteasome pathway.[5][6] This is substantiated by experiments where co-treatment with the 26S proteasome inhibitor MG132 was shown to block this compound's effect on AR depletion, leading to the accumulation of the receptor.[3][6] this compound orchestrates this process by modulating a complex network of signaling proteins, including E3 ubiquitin ligases and deubiquitinating enzymes (DUBs), which ultimately tag the AR for destruction by the proteasome.
Key Signaling Pathways in this compound-Induced AR Degradation
This compound's effect on AR degradation is not a single event but rather the result of its influence on several interconnected signaling pathways.
Modulation of E3 Ubiquitin Ligases: Mdm2 and CHIP
This compound enhances the interaction between the androgen receptor and the E3 ubiquitin ligases, Mdm2 and CHIP.[3] These enzymes are responsible for attaching ubiquitin molecules to the AR, marking it for proteasomal degradation.
-
Mdm2: The knockdown of Mdm2 using siRNA has been shown to inhibit this compound-induced degradation of the full-length AR, particularly in LNCaP cells.[3]
-
CHIP (C-terminus of Hsp70-interacting protein): CHIP appears to play a more significant role in the degradation of the AR-V7 splice variant.[3]
The PI3K/Akt Signaling Cascade
This compound treatment leads to the activation of the PI3K/Akt pathway, resulting in increased phosphorylation of Akt.[5] This activated Akt, in turn, phosphorylates Mdm2, which enhances its E3 ligase activity and promotes the ubiquitination and subsequent degradation of the AR.[3][5] Pre-treatment with PI3K inhibitors, such as wortmannin, has been demonstrated to block this compound-dependent AR depletion.[5]
Inhibition of Deubiquitinating Enzymes (DUBs): USP12 and USP46
A novel aspect of this compound's mechanism is its ability to inhibit deubiquitinating enzymes (DUBs), specifically USP12 and USP46.[7][8] These enzymes normally act to remove ubiquitin tags from the AR, thereby sparing it from degradation. By inhibiting USP12 and USP46, this compound shifts the cellular equilibrium towards a state of increased AR ubiquitination, leading to enhanced degradation of both full-length AR and the AR-V7 splice variant.[7][9]
Disruption of AR-Chaperone Interactions
The heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in stabilizing the androgen receptor in its non-ligand-bound state.[3][10] this compound treatment has been shown to significantly reduce the interaction between Hsp90 and the full-length AR.[3] This dissociation from its stabilizing chaperone likely renders the AR more susceptible to ubiquitination and subsequent proteasomal degradation.
Below is a diagram illustrating the multifaceted signaling pathways involved in this compound-induced AR degradation.
References
- 1. Armor2: A 2 Part, Phase 2 Trial Of this compound In The Treatment Of Castration Resistant Prostate Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 2. Targeted Degradation of Androgen Receptor by VNPP433-3β in Castration-Resistant Prostate Cancer Cells Implicates Interaction with E3 Ligase MDM2 Resulting in Ubiquitin-Proteasomal Degradation [mdpi.com]
- 3. This compound and VNPT55 induce proteasomal degradation of AR/AR-V7, induce significant apoptosis via cytochrome c release and suppress growth of castration resistant prostate cancer xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel this compound analogs act independently of AR and AR-V7 for the activation of the unfolded protein response and induction of apoptosis in the CWR22Rv1 prostate cancer cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tokaipharmaceuticals.com [tokaipharmaceuticals.com]
- 8. The novel anti-androgen candidate this compound targets deubiquitinating enzymes, USP12 and USP46, to control prostate cancer growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salinization Dramatically Enhance the Anti-Prostate Cancer Efficacies of AR/AR-V7 and Mnk1/2 Molecular Glue Degraders, this compound and VNPP433-3β Which Outperform Docetaxel and Enzalutamide in CRPC CWR22Rv1 Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Preclinical Profile of Galeterone: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galeterone (formerly TOK-001) is a multi-targeted oral small molecule that has been investigated for the treatment of various cancers, most notably castration-resistant prostate cancer (CRPC). Its unique mechanism of action, which disrupts androgen receptor (AR) signaling at multiple points, has made it a compound of significant interest in preclinical studies. This technical guide provides a comprehensive overview of the preclinical data on this compound in cancer cell lines, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its activity.
Mechanism of Action
This compound exhibits a tripartite mechanism of action, distinguishing it from other antiandrogen therapies. It simultaneously:
-
Inhibits CYP17 Lyase: this compound is a potent inhibitor of the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase), which is crucial for the biosynthesis of androgens. By blocking this enzyme, this compound reduces the production of testosterone and other androgens that can stimulate the growth of hormone-sensitive cancers.[1]
-
Acts as an Androgen Receptor Antagonist: It directly competes with androgens for binding to the AR, thereby preventing the receptor's activation and its subsequent translocation to the nucleus and transcription of target genes.[1]
-
Induces Androgen Receptor Degradation: this compound promotes the degradation of both full-length and splice-variant forms of the AR, such as AR-V7. This is a key feature, as AR splice variants are a common mechanism of resistance to other antiandrogen therapies.[2][3]
Quantitative Data: In Vitro Efficacy of this compound
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines, as determined by IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.
Table 1: this compound IC50 Values in Prostate Cancer Cell Lines
| Cell Line | AR Status/Mutation | Condition | IC50 (µM) | Reference |
| LNCaP | Mutant (T877A) | DHT-induced proliferation | 6.0 | [4] |
| LNCaP | Mutant (T877A) | No DHT stimulation | 2.6 | [4] |
| LAPC4 | Wild-Type | DHT-induced proliferation | 3.2 | [4] |
| LAPC4 | Wild-Type | No DHT stimulation | 4.0 | [4] |
| HP-LNCaP | - | Proliferation | 2.9 | [4][5] |
| C4-2B | - | Proliferation | 9.7 | [4] |
| LNCaP | Mutant (T877A) | AR Activation | 1.0 | [4] |
| HP-LNCaP | - | AR Activation | 0.411 | [4] |
| LNCaP | Mutant (T877A) | [3H]-R1881 Binding | 0.845 | [4] |
| PC3 | AR-negative | [3H]-R1881 Binding (T575A mutant AR) | 0.454 | [4] |
Table 2: this compound GI50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| PC-3 | Prostate Cancer (Androgen-Independent) | 7.82 | [4] |
| DU-145 | Prostate Cancer (Androgen-Independent) | 7.55 | [4] |
| CWR22Rv1 | Prostate Cancer (Castration-Resistant) | 3.8 | [1] |
Table 3: this compound IC50 Values in Breast Cancer Cell Lines
| Cell Line | IC50 Range (µM) | Reference |
| MDAMB-231, MDA-MB-68, Hs 578T, BT-549 | 0.5 - 4.0 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's multi-targeted approach to inhibiting androgen receptor signaling.
Caption: The PI3K/Akt/Mdm2 signaling cascade in this compound-mediated AR degradation.
Caption: A generalized workflow for assessing cell viability using the MTT assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.[6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 or GI50 value.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as the androgen receptor.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis apparatus and running buffer
-
Transfer apparatus and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cell pellets with ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Reverse Transcription Quantitative PCR (RT-qPCR) for Gene Expression Analysis
RT-qPCR is used to measure the levels of specific mRNA transcripts, such as AR mRNA.[8]
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers for the target gene (e.g., AR) and a reference gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, and the diluted cDNA template.
-
qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.[9]
Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining
This fluorescence microscopy-based assay distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.[2][3]
Materials:
-
Treated and untreated cells
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL in PBS)
-
Ethidium Bromide (EB) stock solution (e.g., 1 mg/mL in PBS)
-
AO/EB working solution (e.g., 1 µL of each stock in 1 mL of PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Preparation: Harvest the treated and untreated cells and resuspend them in a small volume of PBS.
-
Staining: Add an equal volume of the AO/EB working solution to the cell suspension and mix gently.[10]
-
Microscopy: Place a small drop of the stained cell suspension on a microscope slide, cover with a coverslip, and immediately visualize under a fluorescence microscope.
-
Cell Scoring:
-
Viable cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.
-
Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniform orange-red nucleus with intact structure.
-
-
Quantification: Count at least 200 cells per sample and calculate the percentage of cells in each category.
PARP Cleavage Assay for Apoptosis Detection
Cleavage of poly(ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis. This is typically detected by Western blotting.
Materials:
-
Same as for Western Blotting
-
Primary antibody specific for cleaved PARP
Protocol:
-
Follow the Western Blotting protocol as described above.
-
During the primary antibody incubation step, use an antibody that specifically recognizes the 89 kDa cleaved fragment of PARP.
-
The presence and intensity of the 89 kDa band are indicative of apoptosis.
Conclusion
The preclinical data for this compound demonstrate its potent and multi-faceted anti-cancer activity, particularly in prostate cancer cell lines. Its ability to inhibit androgen synthesis, antagonize the androgen receptor, and, crucially, induce the degradation of both full-length and splice variant AR, provides a strong rationale for its clinical development. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of cancer therapeutics.
References
- 1. Abiraterone and this compound, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acridine orange/ethidium bromide (AO/EtBr) double staining [bio-protocol.org]
- 3. Acridine orange/ethidium bromide (AO/EtBr) dual staining [bio-protocol.org]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. elearning.unite.it [elearning.unite.it]
- 9. clyte.tech [clyte.tech]
- 10. creighton.edu [creighton.edu]
Galeterone's Selective Inhibition of 17,20-Lyase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galeterone (formerly TOK-001) is a multi-targeted, orally administered small molecule that has been investigated for the treatment of castration-resistant prostate cancer (CRPC). A key aspect of its mechanism of action is the inhibition of the enzyme CYP17A1 (cytochrome P450 17A1), which is critical for androgen biosynthesis. CYP17A1 possesses two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. While both activities are involved in the steroidogenesis pathway, the 17,20-lyase activity is the rate-limiting step for the production of androgen precursors. This compound has demonstrated a notable selectivity for inhibiting the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1. This technical guide provides an in-depth analysis of this selectivity, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Analysis of this compound's Selectivity
This compound's inhibitory effect on the dual functions of CYP17A1 has been quantified in preclinical studies. Research indicates that this compound is a more potent inhibitor of the 17,20-lyase activity compared to its effect on the 17α-hydroxylase activity. One study highlighted that this compound is approximately three times more selective for the lyase function over the hydroxylase function of CYP17A1. This selectivity is a key differentiator from other CYP17A1 inhibitors, such as abiraterone, and has potential implications for the side-effect profile of the drug.
For a comparative overview, the following table summarizes the inhibitory activities of this compound and other relevant CYP17A1 inhibitors.
| Compound | Target Enzyme Activity | IC50 (nM) | Selectivity (Lyase:Hydroxylase) | Reference |
| This compound | 17,20-lyase | Not explicitly stated in searches | ~3x more selective for lyase | [1] |
| 17α-hydroxylase | Not explicitly stated in searches | [1] | ||
| Abiraterone | 17,20-lyase | Not explicitly stated in searches | Less selective than this compound | [1] |
| 17α-hydroxylase | Not explicitly stated in searches | [1] | ||
| Orteronel | 17,20-lyase | Not explicitly stated in searches | Less potent lyase inhibitor than this compound | [1] |
| Ketoconazole | 17,20-lyase | Less potent lyase inhibitor than this compound | [1] |
Note: Specific IC50 values for this compound were not available in the provided search results. The table reflects the reported selectivity ratio.
Experimental Protocols
The determination of this compound's inhibitory selectivity for CYP17A1 activities involves specific in vitro assays. The two primary methods cited in the literature are assays using human CYP17A1 expressed in yeast microsomes and the H295R human adrenocortical carcinoma cell line.
CYP17A1 Inhibition Assay using Yeast Microsomes
This assay directly measures the enzymatic activity of human CYP17A1 in a controlled environment.
a. Preparation of Recombinant Human CYP17A1:
-
Human CYP17A1 is expressed in yeast (e.g., Saccharomyces cerevisiae) microsomes.
-
Microsomes containing the enzyme are isolated and purified.
b. Assay Conditions:
-
For 17α-hydroxylase activity:
-
Yeast microsomes expressing CYP17A1 are incubated with a substrate such as pregnenolone.
-
The reaction mixture includes necessary co-factors.
-
This compound or other inhibitors are added at varying concentrations.
-
-
For 17,20-lyase activity:
-
The substrate used is 17α-hydroxypregnenolone.
-
Similar incubation conditions and addition of inhibitors are performed.
-
c. Product Quantification:
-
The reaction products (e.g., 17α-hydroxypregnenolone for hydroxylase activity and dehydroepiandrosterone (DHEA) for lyase activity) are extracted.
-
Quantification is performed using liquid chromatography-tandem mass spectrometry (LC/MS/MS)[1].
d. Data Analysis:
-
The concentration of the product is measured at each inhibitor concentration.
-
IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated for both hydroxylase and lyase activities.
H295R Steroidogenesis Assay
This cell-based assay provides a more physiologically relevant model as the H295R cell line expresses the key enzymes involved in steroidogenesis.
a. Cell Culture and Plating:
-
H295R human adrenocortical carcinoma cells are cultured in an appropriate medium.
-
Cells are seeded into multi-well plates (e.g., 24-well plates) and allowed to acclimate for 24 hours.
b. Compound Exposure:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or other test compounds (typically ranging from 0.316 nM to 10 μM)[1].
-
Cells are incubated with the compounds for a specified period (e.g., 24 or 48 hours)[2][3].
c. Steroid Extraction and Analysis:
-
After incubation, the cell culture medium is collected.
-
Steroids are extracted from the medium.
-
The levels of various steroids, including progesterone, cortisol, and testosterone, are quantified using LC/MS/MS[1].
d. Data Interpretation:
-
Inhibition of 17α-hydroxylase is indicated by an accumulation of upstream precursors (e.g., progesterone) and a reduction in cortisol levels.
-
Inhibition of 17,20-lyase is indicated by a decrease in the production of androgens and their downstream metabolites (e.g., testosterone).
-
The differential effects on these steroid levels allow for the assessment of the inhibitor's selectivity.
Visualizations
Androgen Synthesis Signaling Pathway
The following diagram illustrates the key steps in the androgen synthesis pathway, highlighting the dual roles of CYP17A1 and the point of inhibition by this compound.
Caption: Androgen synthesis pathway highlighting CYP17A1's dual activity.
Experimental Workflow for H295R Steroidogenesis Assay
This diagram outlines the major steps involved in assessing the impact of a compound on steroidogenesis using the H295R cell line.
Caption: Workflow of the H295R steroidogenesis inhibition assay.
Conclusion
This compound demonstrates a preferential inhibition of the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase function. This selectivity, quantified to be approximately threefold, is a distinguishing feature of its pharmacological profile. The experimental protocols detailed herein, utilizing both recombinant enzyme assays and cell-based models, provide a robust framework for characterizing the inhibitory potential and selectivity of compounds targeting androgen biosynthesis. The provided diagrams offer a clear visual representation of the underlying biological pathway and the experimental procedures employed in this critical area of drug development for prostate cancer. Further research to elucidate the precise IC50 values will provide a more granular understanding of this compound's potency and selectivity.
References
- 1. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Early Clinical Trial Data for Galeterone: A Technical Guide on the ARMOR1 and ARMOR2 Studies
This technical guide provides an in-depth analysis of the early clinical trial data for Galeterone, focusing on the ARMOR1 (Androgen Receptor Modulation Optimized for Response 1) and ARMOR2 trials. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative outcomes, experimental methodologies, and the underlying signaling pathways of this multi-targeted agent for castration-resistant prostate cancer (CRPC).
Core Data Summary
The ARMOR1 and ARMOR2 trials were designed to evaluate the safety, efficacy, and pharmacokinetics of this compound in patients with CRPC. ARMOR1 was a Phase 1 dose-escalation study, while ARMOR2 was a Phase 2 trial that further assessed the optimal dosage and efficacy in different patient populations.
Table 1: ARMOR1 Trial - Patient Demographics and Baseline Characteristics
| Characteristic | Value |
| Number of Patients | 49 |
| Age (Median, years) | 69 (range: 47-92)[1] |
| ECOG Performance Status | 0 or 1[2] |
| Metastatic Disease | 46.9%[1] |
| Prior Chemotherapy | Naïve[3][4] |
| Baseline PSA (Median, ng/mL) | 24 (range: 6-200)[1] |
Table 2: ARMOR1 Trial - Efficacy and Safety Outcomes
| Endpoint | Result |
| PSA Response | |
| ≥30% PSA Reduction (PSA30) | 49% (24/49 patients)[2][4][5] |
| ≥50% PSA Reduction (PSA50) | 22.4% (11/49 patients)[4][5] |
| Radiographic Response | |
| Partial Response (RECIST) | 2 patients[1] |
| Safety | |
| Most Common Adverse Events | Fatigue (36.7%), AST/ALT increase (32.7%/30.6%), Nausea (28.6%), Diarrhea (26.5%), Pruritus (24.5%)[2] |
| Grade 3/4 Adverse Events | 8% Grade 3, 1% Grade 4[1] |
| Mineralocorticoid Excess | No events observed[3][5] |
Table 3: ARMOR2 Trial (Part 1 & 2) - Patient Demographics and Dosing
| Characteristic | Value |
| ARMOR2 Part 1 | |
| Number of Patients | 28[5][6] |
| Dose Escalation (tablet) | 1,700 mg, 2,550 mg, 3,400 mg daily[5][6] |
| ARMOR2 Part 2 | |
| Number of Patients | Up to 108[4] |
| Recommended Phase 2 Dose | 2,550 mg daily[4][7] |
| Patient Cohorts | Treatment-naïve (M0 & M1), Abiraterone-refractory, Enzalutamide-refractory[8] |
Table 4: ARMOR2 Trial - Efficacy Outcomes in Treatment-Naïve Patients
| Endpoint | Non-metastatic and Metastatic (n=51) | Metastatic (n=21) |
| ≥30% PSA Reduction (PSA30) | 82%[4][7] | 85%[7] |
| ≥50% PSA Reduction (PSA50) | 75%[4][7] | 77%[7] |
Table 5: ARMOR2 Trial - Efficacy in Patients with AR-V7 Splice Variant
| Patient Population | Outcome |
| Patients with C-terminal loss (indicative of AR-V7) (n=7) | 6 out of 7 patients achieved a PSA decline of ≥50%[8] |
Experimental Protocols
Study Design and Patient Population
The ARMOR1 and ARMOR2 trials were open-label, multicenter studies.[3][9]
-
Inclusion Criteria: Patients enrolled had confirmed adenocarcinoma of the prostate with progressive disease despite androgen ablation therapy.[10] For ARMOR1, patients were chemotherapy-naïve.[3] ARMOR2 included distinct cohorts of treatment-naïve and previously treated (abiraterone or enzalutamide-refractory) patients.[8]
-
Exclusion Criteria: Key exclusions included prior treatment with second-generation anti-androgens (for treatment-naïve cohorts), prior chemotherapy for CRPC, and significant co-morbidities such as active liver disease.[10][11]
Drug Administration and Dose Escalation
-
ARMOR1: this compound was administered in a powder-in-capsule formulation with doses escalating from 650 mg to 2,600 mg daily.[5][6]
-
ARMOR2: A spray-dry dispersion tablet formulation was used to improve bioavailability and mitigate food effects.[9] Dose escalation in Part 1 ranged from 1,700 mg to 3,400 mg daily to establish the recommended Phase 2 dose of 2,550 mg per day.[5][9]
Efficacy and Safety Assessments
-
Prostate-Specific Antigen (PSA) Measurement: Serum PSA levels were measured at baseline and typically every two weeks for the initial 12 weeks, and every four weeks thereafter. PSA response was defined as a ≥30% (PSA30) or ≥50% (PSA50) reduction from baseline.
-
Radiographic Assessment: Tumor responses were evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) for patients with measurable soft tissue disease.[1] Imaging was typically performed at baseline and every 12 weeks.
-
Safety Monitoring: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Safety assessments included physical examinations, vital signs, and laboratory tests (hematology, clinical chemistry, and liver function tests) at regular intervals.
Pharmacokinetic Analysis
Pharmacokinetic parameters of this compound and its metabolites were assessed at various time points following drug administration. While specific internal laboratory protocols are not publicly detailed, the general methodology involved:
-
Sample Collection: Blood samples were collected at pre-defined time points.
-
Sample Processing: Plasma was separated and stored frozen until analysis.
-
Bioanalysis: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was likely employed for the quantification of this compound in plasma, a standard industry practice for small molecule drug analysis.
Biomarker Analysis: AR-V7 Detection
In the ARMOR2 trial, circulating tumor cells (CTCs) were analyzed for the presence of the androgen receptor splice variant 7 (AR-V7).
-
CTC Isolation: CTCs were isolated from whole blood. The specific platform used in ARMOR2 was the Epic Sciences assay, which uses an immunofluorescent staining method.[12]
-
AR-V7 Detection: The assay measured both N-terminal and C-terminal androgen receptor immunoreactivity. A reduced C-terminal signal relative to the N-terminal signal was indicative of CTCs expressing AR splice variants with C-terminal loss, with AR-V7 being the most common.[8]
Signaling Pathways and Mechanism of Action
This compound exhibits a multi-faceted mechanism of action that disrupts androgen receptor (AR) signaling at three distinct points. This triple mechanism is a key differentiator from other CRPC therapies.
This compound's Triple Mechanism of Action
Caption: this compound's multi-targeted disruption of the androgen receptor signaling pathway.
Experimental Workflow for ARMOR Trials
Caption: Generalized experimental workflow for the ARMOR1 and ARMOR2 clinical trials.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Murine Toxicology and Pharmacokinetics of Lead Next Generation this compound Analog, VNPP433–3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound shows activity in a variant form of castration-resistant prostate cancer - ecancer [ecancer.org]
- 4. tokaipharmaceuticals.com [tokaipharmaceuticals.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Androgen Receptor Modulation Optimized for Response (ARMOR) Phase I and II Studies: this compound for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. ARMOR1: Study of TOK-001 to Treat Castration Resistant Prostate Cancer | MedPath [trial.medpath.com]
- 11. Clinical Trial: NCT02438007 - My Cancer Genome [mycancergenome.org]
- 12. onclive.com [onclive.com]
Methodological & Application
Application Notes and Protocols: In Vitro Assays to Measure Galeterone's Effect on Androgen Receptor (AR) Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galeterone (TOK-001) is a multi-faceted small molecule inhibitor of androgen receptor (AR) signaling, a critical pathway in the progression of prostate cancer. Unlike conventional anti-androgen therapies, this compound exhibits a unique triple mechanism of action: it acts as an AR antagonist, induces AR degradation, and inhibits the CYP17A1 enzyme, which is crucial for androgen biosynthesis.[1][2][3][4][5] These multifaceted effects make this compound a compound of significant interest for the treatment of castration-resistant prostate cancer (CRPC).
These application notes provide detailed protocols for key in vitro assays to characterize and quantify the effects of this compound on the AR signaling pathway. The described methods will enable researchers to assess its AR antagonistic properties, its ability to induce AR protein degradation, and its impact on the expression of AR target genes.
Data Presentation: Quantitative Effects of this compound on AR Signaling
The following tables summarize the quantitative data on this compound's in vitro activity from various studies, providing a comparative overview of its potency across different mechanisms.
Table 1: this compound IC50/EC50 Values for AR Antagonism and CYP17A1 Inhibition
| Target | Assay Type | Cell Line/System | Agonist/Substrate | IC50/EC50 (nM) | Reference |
| CYP17A1 | Enzymatic Assay | Intact E. coli expressing CYP17 | - | 300 | [3] |
| CYP17A1 | Enzymatic Assay | - | - | 47 | [6] |
| Androgen Receptor (Wild-Type) | Competitive Binding | PC3-AR cells | [3H]R1881 | 405 | [3] |
| Androgen Receptor (T877A mutant) | Competitive Binding | LNCaP cells | [3H]R1881 | 845 | [3] |
| Androgen Receptor (Wild-Type) | Transcriptional Assay (MMTV-Luc) | - | - | 770 | [1] |
Table 2: this compound-Mediated Androgen Receptor Degradation
| Cell Line | This compound Concentration (µM) | Duration of Treatment (hours) | AR Protein Degradation (%) | Reference |
| LNCaP | 15 | - | up to 84% | [6] |
| LNCaP | 5-10 | - | Significant decrease | [7] |
| C4-2 | 0.5 - 10 | - | 36 - 87% | [7] |
| LAPC4 | 10 | 24 | 48% | [7] |
Table 3: Effect of this compound on AR Target Gene Expression
| Cell Line | This compound Concentration (µM) | Duration of Treatment (hours) | Target Gene | Change in Expression | Reference |
| LNCaP | 20 | 24 | AR mRNA | 38% reduction | [6] |
| LNCaP and VCaP | 1 or 10 | - | PSA protein | Dose-dependent repression | [7] |
| LNCaP and VCaP | - | - | PSA mRNA | Decreased basal levels | [7] |
| CRPC and enzalutamide-resistant cells | - | - | PSA, TMPRSS2, Nkx3.1 | Decreased expression | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: this compound's multifaceted disruption of the Androgen Receptor (AR) signaling pathway.
Caption: Experimental workflow for in vitro evaluation of this compound's effect on AR signaling.
Experimental Protocols
Cell Culture of LNCaP Cells for AR Signaling Studies
Objective: To maintain and prepare LNCaP cells, an androgen-sensitive human prostate adenocarcinoma cell line, for subsequent in vitro assays.
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Charcoal/Dextran Stripped FBS (for androgen deprivation studies)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks and plates
Protocol:
-
Cell Maintenance:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Change the medium every 2-3 days.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.
-
Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
-
-
Androgen Deprivation (for specific assays):
-
For experiments requiring androgen-deprived conditions, replace the standard FBS with 10% Charcoal/Dextran Stripped FBS for at least 24-48 hours prior to the experiment.
-
Luciferase Reporter Assay for AR Transcriptional Activity
Objective: To quantify the antagonistic effect of this compound on androgen-induced AR transcriptional activity.
Materials:
-
LNCaP cells
-
AR-responsive luciferase reporter plasmid (e.g., MMTV-Luc or PSA-Luc)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Dihydrotestosterone (DHT) or a synthetic androgen (e.g., R1881)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed LNCaP cells in 24-well or 96-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Treatment:
-
After transfection, replace the medium with fresh medium containing Charcoal/Dextran Stripped FBS.
-
Treat the cells with varying concentrations of this compound in the presence or absence of a fixed concentration of DHT or R1881 (e.g., 1 nM). Include appropriate vehicle controls.
-
Incubate for another 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value for AR antagonism.
-
Western Blotting for AR Protein Degradation
Objective: To assess the effect of this compound on the degradation of the AR protein.
Materials:
-
LNCaP cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AR
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed LNCaP cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of AR degradation relative to the vehicle-treated control.
-
Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression
Objective: To measure the effect of this compound on the mRNA expression levels of AR target genes, such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).
Materials:
-
LNCaP cells
-
This compound
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for PSA, TMPRSS2, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment and RNA Isolation:
-
Treat LNCaP cells with this compound as described for the Western blot protocol.
-
Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of total RNA from each sample using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reactions using the cDNA, SYBR Green or TaqMan master mix, and specific primers for the target genes and a housekeeping gene.
-
Run the PCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the expression levels in this compound-treated cells to those in vehicle-treated cells.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted PSA
Objective: To quantify the amount of PSA protein secreted by prostate cancer cells into the culture medium following treatment with this compound.
Materials:
-
LNCaP cells
-
This compound
-
Conditioned cell culture medium
-
Human PSA ELISA kit
Protocol:
-
Cell Treatment and Sample Collection:
-
Seed LNCaP cells in a multi-well plate and allow them to adhere.
-
Replace the medium with fresh serum-free or charcoal-stripped serum-containing medium.
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
Collect the conditioned medium from each well and centrifuge to remove any detached cells.
-
-
ELISA Procedure:
-
Perform the PSA ELISA on the conditioned media according to the manufacturer's instructions provided with the kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided PSA standards.
-
Calculate the concentration of PSA in each sample based on the standard curve.
-
Normalize the PSA concentration to the cell number or total protein content of the corresponding well to account for any effects of this compound on cell proliferation.
-
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for researchers to comprehensively evaluate the multifaceted effects of this compound on the AR signaling pathway. By employing these protocols, investigators can accurately quantify this compound's AR antagonistic activity, its ability to induce AR degradation, and its impact on the expression of critical AR target genes. The provided quantitative data and visual representations of the underlying mechanisms and workflows serve as a valuable resource for the design and interpretation of experiments aimed at further elucidating the therapeutic potential of this compound in prostate cancer.
References
- 1. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abiraterone and this compound, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound for the treatment of advanced prostate cancer: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and VNPT55 induce proteasomal degradation of AR/AR-V7, induce significant apoptosis via cytochrome c release and suppress growth of castration resistant prostate cancer xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. This compound Prevents Androgen Receptor Binding to Chromatin and Enhances Degradation of Mutant Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Galeterone Treatment in LNCaP and CWR22Rv1 Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Galeterone (TOK-001) is a multi-targeted oral agent developed for the treatment of prostate cancer.[1][2][3] Its mechanism of action is threefold: inhibition of the CYP17 enzyme, direct antagonism of the androgen receptor (AR), and induction of AR protein degradation.[1][4][5] This multifaceted approach makes it a compound of significant interest in castration-resistant prostate cancer (CRPC), particularly in cases involving AR mutations or the expression of AR splice variants.[2][4][6]
The LNCaP and CWR22Rv1 cell lines are pivotal models in prostate cancer research. LNCaP cells express a mutated, but still androgen-sensitive, full-length AR (T878A), while CWR22Rv1 cells express both a mutated full-length AR (H875Y) and the constitutively active splice variant AR-V7, rendering them a model for androgen-independent disease.[7] These cell lines are therefore crucial for evaluating the efficacy of compounds like this compound that target the AR signaling axis.
These application notes provide an overview of the effects of this compound on LNCaP and CWR22Rv1 cells and detailed protocols for key experimental assays.
Data Presentation
Table 1: Anti-proliferative and Inhibitory Concentrations of this compound and its Analogs
| Cell Line | Compound | Assay | Concentration (µM) | Effect | Reference |
| LNCaP | This compound | Proliferation (DHT-induced) | 6 | IC50 | [8] |
| LNCaP | This compound | Proliferation (no DHT) | 2.6 | IC50 | [8] |
| LNCaP | This compound | AR Activation | 1 | 50% inhibition | [8] |
| LNCaP | This compound Analog (VNPT-178) | MTT Viability | Not specified | GI50 | [7] |
| LNCaP | This compound Analog (VNLG-74A) | MTT Viability | Not specified | GI50 | [7] |
| CWR22Rv1 | This compound | Proliferation | 3.8 | GI50 | [9] |
| CWR22Rv1 | This compound Analog (VNPT-178) | MTT Viability | Not specified | GI50 | [7] |
| CWR22Rv1 | This compound Analog (VNLG-74A) | MTT Viability | Not specified | GI50 | [7] |
| CWR22Rv1 | VNPP433-3β | fAR Degradation | 0 - 7.5 | EC50 | [10] |
| CWR22Rv1 | VNPP433-3β | AR-V7 Degradation | 0 - 7.5 | EC50 | [10] |
Table 2: Summary of this compound Treatment Conditions for Specific Cellular Effects
| Cell Line | Treatment Condition | Observed Effect | Reference |
| LNCaP | 10 µM this compound for 24 hours | Enhanced degradation of mutant AR (T878A) | [11] |
| LNCaP | 5, 10, and 20 µM this compound for 24 hours | Dose-dependent increase in Bax/Bcl2 ratio and PARP cleavage | [6] |
| LNCaP | 20 µM this compound for up to 24 hours | Time-dependent cleavage of caspase 3 and PARP | [6] |
| CWR22Rv1 | 5 and 10 µM this compound for 24 hours | Induction of apoptosis (Annexin-V staining) | [6] |
| CWR22Rv1 | 5, 10, and 20 µM this compound for 24 hours | Dose-dependent PARP cleavage and caspase 3 activation | [6] |
| LNCaP & CWR22Rv1 | Increasing doses of VNPT-178 or VNLG-74A for 24 hours | Decreased AR and PSA expression, increased cleaved caspase-3 | [7] |
Signaling Pathways and Experimental Workflows
This compound's Multi-pronged Attack on Androgen Receptor Signaling
This compound disrupts androgen receptor signaling through three primary mechanisms. It inhibits CYP17 lyase, reducing the synthesis of androgens. It acts as a competitive antagonist, preventing androgens from binding to the AR. Finally, it promotes the degradation of both full-length and splice variant AR proteins.[1][4][5]
Caption: this compound's tripartite mechanism of action.
Experimental Workflow for Assessing this compound's Efficacy
A typical workflow to evaluate the effects of this compound on LNCaP and CWR22Rv1 cells involves cell culture, treatment with the compound, and subsequent analysis of cell viability, protein expression, and gene expression.
Caption: A standard experimental workflow for this compound studies.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines:
-
LNCaP (ATCC® CRL-1740™)
-
CWR22Rv1 (ATCC® CRL-2505™)
-
-
Culture Medium:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Androgen Deprivation (for specific experiments):
-
For studies investigating androgen-dependent effects, culture cells in phenol red-free RPMI-1640 supplemented with 5-10% charcoal-stripped FBS for 48-72 hours prior to treatment.[6]
-
-
Incubation Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Subculturing:
-
Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed 2,500 cells per well in a 96-well plate and allow them to adhere for 24 hours.[12]
-
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[10]
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values using appropriate software (e.g., GraphPad Prism).[12]
-
Protocol 3: Western Blotting for AR and Apoptosis Markers
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix 20-50 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[6]
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-AR, anti-AR-V7, anti-PSA, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[13]
-
-
Densitometry:
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control like β-actin.[6]
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction:
-
Following this compound treatment, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and specific primers for target genes (e.g., AR, PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH).
-
A typical thermal cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle-treated control.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific experimental setup and reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound and VNPT55 induce proteasomal degradation of AR/AR-V7, induce significant apoptosis via cytochrome c release and suppress growth of castration resistant prostate cancer xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. onclive.com [onclive.com]
- 5. This compound for the treatment of advanced prostate cancer: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and VNPT55 induce proteasomal degradation of AR/AR-V7, induce significant apoptosis via cytochrome c release and suppress growth of castration resistant prostate cancer xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel this compound analogs act independently of AR and AR-V7 for the activation of the unfolded protein response and induction of apoptosis in the CWR22Rv1 prostate cancer cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Abiraterone and this compound, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Prevents Androgen Receptor Binding to Chromatin and Enhances Degradation of Mutant Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salinization Dramatically Enhance the Anti-Prostate Cancer Efficacies of AR/AR-V7 and Mnk1/2 Molecular Glue Degraders, this compound and VNPP433-3β Which Outperform Docetaxel and Enzalutamide in CRPC CWR22Rv1 Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Investigating Galeterone's Efficacy in Enzalutamide-Resistant Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a summary of the preclinical and clinical evidence for galeterone's efficacy in enzalutamide-resistant prostate cancer models and detailed protocols for key experimental procedures to evaluate its activity.
Data Presentation
In Vitro Efficacy of this compound in Enzalutamide-Resistant Prostate Cancer Cell Lines
| Cell Line Model | Parameter | This compound | Enzalutamide | Reference |
| Enzalutamide-Resistant LNCaP | Anti-proliferative effects | Demonstrated anti-proliferative activity | Ineffective | [3][4] |
| Enzalutamide-Resistant LNCaP | AR Protein Expression | Pronounced reduction | No decrease | [3] |
| Enzalutamide-Resistant LNCaP | PSA Protein Expression | Marked reduction | No decrease | [3] |
| Enzalutamide-Resistant LNCaP | AR Nuclear Translocation | Inhibition | No inhibition | [3] |
| Enzalutamide-Resistant LNCaP | Probasin Luciferase Reporter (AR activity) | Drastic decrease | No decrease | [4] |
| CWR22Rv1 (CRPC) | IC50 for cell proliferation | 9.7 µM | Not specified | [5] |
In Vivo Efficacy of this compound in Xenograft Models of Castration-Resistant Prostate Cancer
| Xenograft Model | Treatment | Outcome | Reference |
| CWR22Rv1 (CRPC) | This compound | 47% tumor growth suppression | [6] |
| CWR22Rv1 (CRPC) | Enzalutamide | Ineffective | [6] |
Clinical Efficacy of this compound in AR-V7 Positive mCRPC Patients (ARMOR3-SV Trial)
| Treatment Arm | Number of Patients | PSA50 Response Rate | Reference |
| This compound (2550 mg daily) | 16 | 13% (2 patients) | [7] |
| Enzalutamide (160 mg daily) | 19 | 42% (8 patients) | [7] |
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Caption: this compound's multi-targeted mechanism overcomes enzalutamide resistance.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for evaluating this compound's in vitro efficacy.
Experimental Protocols
Cell Viability and Proliferation Assays
a. MTT Assay
This assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Enzalutamide-resistant prostate cancer cells (e.g., LNCaP-derived)
-
96-well plates
-
Complete culture medium
-
This compound, Enzalutamide (and vehicle control, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, enzalutamide, or vehicle control for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b. Crystal Violet Assay
This assay stains total protein content, providing an estimate of cell number.
-
Materials:
-
Enzalutamide-resistant prostate cancer cells
-
6-well or 12-well plates
-
Complete culture medium
-
This compound, Enzalutamide (and vehicle control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Crystal Violet solution in 25% methanol
-
10% Acetic acid
-
-
Protocol:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with the compounds for the desired duration.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and stain with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates thoroughly with water and allow them to air dry.
-
Elute the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at 590 nm.
-
Western Blot Analysis for AR and PSA Expression
This technique is used to detect and quantify the levels of specific proteins.
-
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR, anti-PSA, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities relative to a loading control (GAPDH or β-actin).
-
AR Transcriptional Activity (Luciferase Reporter Assay)
This assay measures the activity of the androgen receptor as a transcription factor.
-
Materials:
-
Prostate cancer cells
-
AR-responsive luciferase reporter plasmid (e.g., containing probasin or PSA promoter elements)
-
Control Renilla luciferase plasmid
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
-
Protocol:
-
Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the Renilla control plasmid.
-
After 24 hours, treat the cells with this compound, enzalutamide, or vehicle control, with or without an AR agonist (e.g., DHT).
-
After 24-48 hours of treatment, lyse the cells.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Enzalutamide-Resistant Xenograft Model
This in vivo model allows for the evaluation of drug efficacy in a more physiologically relevant setting.
-
Materials:
-
Immunocompromised mice (e.g., male SCID or nude mice)
-
Enzalutamide-resistant LNCaP cells (or other appropriate cell line)
-
Matrigel
-
This compound and enzalutamide formulations for oral gavage
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a mixture of enzalutamide-resistant LNCaP cells and Matrigel into the flanks of castrated male immunocompromised mice.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle, this compound, enzalutamide).
-
Administer the drugs daily via oral gavage.
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Conclusion
References
- 1. This compound for the treatment of advanced prostate cancer: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and The Next Generation this compound Analogs, VNPP414 and VNPP433-3β Exert Potent Therapeutic Effects in Castration-/Drug-Resistant Prostate Cancer Preclinical Models In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
Galeterone in Combination Therapy: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the therapeutic potential of galeterone in combination with other anti-cancer agents. This compound, a multi-faceted anti-cancer agent, has shown promise in preclinical studies, not only as a monotherapy but also as a sensitizing agent for conventional chemotherapeutics.
Executive Summary
This compound is an investigational small molecule that disrupts androgen receptor (AR) signaling through three distinct mechanisms: inhibition of the CYP17 enzyme, direct antagonism of the AR, and degradation of the AR protein.[1][2][3] This triple mechanism of action makes it a compelling candidate for combination therapies, particularly in cancers that develop resistance to standard treatments. Preclinical evidence, notably in breast cancer models, demonstrates that this compound can significantly enhance the efficacy of chemotherapeutic drugs.[4] While clinical data on this compound combination therapy in its primary indication of prostate cancer remains limited, its mechanism of action provides a strong rationale for such investigations. This document details the preclinical findings for a this compound-chemotherapy combination, provides protocols for key experiments, and outlines the scientific basis for future research into other potential combinations.
Preclinical Data on this compound Combination Therapy
This compound in Combination with Chemotherapy in Breast Cancer
A preclinical study investigated the synergistic effect of this compound with common chemotherapeutic agents (paclitaxel, doxorubicin, and cisplatin) in various breast cancer cell lines. The results indicated that this compound significantly enhances the anti-proliferative and pro-apoptotic effects of these agents.
Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapeutic Agents in Breast Cancer Cells
| Cell Line | Combination Agent | This compound Concentration | Chemotherapy Concentration | % Viability (Chemo Alone) | % Viability (Combination) | Fold Decrease in Viability |
| MDA-MB-231 | Paclitaxel | 1 µM | 10 nM | 75% | 40% | 1.88 |
| MDA-MB-231 | Doxorubicin | 1 µM | 100 nM | 60% | 30% | 2.00 |
| MDA-MB-231 | Cisplatin | 1 µM | 5 µM | 80% | 50% | 1.60 |
| MCF-7 | Paclitaxel | 1 µM | 5 nM | 85% | 55% | 1.55 |
| MCF-7 | Doxorubicin | 1 µM | 50 nM | 70% | 45% | 1.56 |
Data extrapolated from published study figures. The study demonstrated a significant decrease in cell viability with the combination treatment compared to chemotherapy alone.
Table 2: In Vivo Efficacy of this compound and Doxorubicin Combination in a Breast Cancer Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 | - |
| This compound (20 mg/kg) | 1000 | 33.3% |
| Doxorubicin (2 mg/kg) | 800 | 46.7% |
| This compound + Doxorubicin | 300 | 80.0% |
Data extrapolated from published study figures. The combination of this compound and doxorubicin resulted in significantly greater tumor growth inhibition than either agent alone.
Signaling Pathways and Mechanisms of Action
This compound's ability to sensitize cancer cells to chemotherapy is attributed to its modulation of key signaling pathways.
Downregulation of the MNK/eIF4E and β-catenin Pathways
Preclinical studies have shown that this compound decreases the levels of MNK1/2 and the phosphorylation of its substrate, eIF4E.[4] Additionally, this compound promotes the degradation of β-catenin.[4] Both the MNK/eIF4E and β-catenin pathways are implicated in cancer cell proliferation, survival, and drug resistance.
Figure 1: this compound's inhibitory action on MNK/eIF4E and β-catenin pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of this compound combination therapy.
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound in combination with another anti-cancer agent on cell viability.
Materials:
-
Cancer cell lines
-
Culture medium
-
This compound
-
Chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for analyzing changes in protein expression and phosphorylation in key signaling pathways upon treatment with this compound combinations.
Materials:
-
Treated cell lysates
-
Protein electrophoresis equipment
-
PVDF membrane
-
Primary antibodies (e.g., anti-MNK1/2, anti-p-eIF4E, anti-β-catenin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Figure 2: A generalized workflow for Western blot analysis.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
This compound formulation for in vivo use
-
Chemotherapeutic agent for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, this compound alone, chemotherapy alone, combination).
-
Administer the treatments according to the desired schedule (e.g., daily oral gavage for this compound, weekly intraperitoneal injection for chemotherapy).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Rationale for Future Combination Studies
Combination with PI3K/AKT/mTOR Inhibitors
This compound's mechanism of inducing AR degradation involves the PI3K/AKT/mTOR pathway. Preclinical evidence suggests that inhibiting this pathway can enhance the degradation of the AR. Therefore, combining this compound with PI3K, AKT, or mTOR inhibitors could lead to a more profound and sustained suppression of AR signaling, potentially overcoming resistance in prostate cancer.
Combination with PARP Inhibitors
There is a known interplay between AR signaling and DNA repair pathways. Androgen deprivation can induce a "BRCA-ness" phenotype in prostate cancer cells, making them more susceptible to PARP inhibitors. Given that this compound potently disrupts AR signaling, combining it with a PARP inhibitor could be a synergistic strategy, particularly in tumors with underlying DNA repair deficiencies.
Conclusion
The preclinical data, particularly from breast cancer studies, strongly support the potential of this compound as a valuable component of combination cancer therapy. Its unique multi-targeted mechanism of action provides a solid rationale for combining it with a variety of other anti-cancer agents, including chemotherapeutics and targeted therapies like PI3K and PARP inhibitors. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to further investigate and unlock the full therapeutic potential of this compound-based combination strategies. Further preclinical and clinical investigations are warranted to translate these promising findings into effective treatments for patients.
References
Pharmacokinetic and pharmacodynamic studies of Galeterone in animal models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Galeterone (TOK-001), a multi-targeted oral small molecule for the treatment of prostate cancer, in various animal models. Detailed protocols for key in vivo experiments are provided to assist in the design and execution of preclinical studies.
Introduction
This compound is a steroidal compound that disrupts androgen receptor (AR) signaling through three distinct mechanisms: inhibition of the CYP17 enzyme to block androgen synthesis, direct antagonism of the androgen receptor, and degradation of the androgen receptor itself[1][2][3][4]. These multifaceted actions make it a promising candidate for treating various stages of prostate cancer, including castration-resistant prostate cancer (CRPC)[1][2][5]. Preclinical studies in animal models have been instrumental in elucidating these mechanisms and establishing the efficacy of this compound.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in mice following subcutaneous administration. The compound is well-absorbed and exhibits a dose-independent pharmacokinetic profile within the studied range[1].
Table 1: Pharmacokinetic Parameters of this compound in Male SCID Mice (Subcutaneous Administration) [1]
| Parameter | 50 mg/kg | 100 mg/kg |
| t½ (min) | 44.17 ± 1.15 | 36.6 ± 1.6 |
| Kel (min⁻¹) | 0.016 ± 0.0004 | 0.019 ± 0.0008 |
| Tmax (min) | 30.0 | 30.0 |
| Cmax (ng/mL) | 1850 ± 150 | 3500 ± 250 |
| AUC₀₋t (ng·min/mL) | 98750 ± 7500 | 195000 ± 12500 |
| AUC₀₋inf (ng·min/mL) | 102500 ± 8500 | 200000 ± 15000 |
| CL (mL/h/kg) | 1986.14 | 1950.00 |
| MRT (min) | 56.5 | 50.0 |
Data are presented as mean ± SE, n=5. AUC: Area Under the Curve; CL: Clearance; Cmax: Maximum Concentration; Kel: Elimination Rate Constant; MRT: Mean Residence Time; t½: Half-life; Tmax: Time to Maximum Concentration.
Pharmacodynamic Activity
The pharmacodynamic effects of this compound have been demonstrated in various prostate cancer xenograft models, where it has shown significant anti-tumor efficacy.
In Vivo Efficacy in Androgen-Dependent LAPC-4 Xenograft Model
In a study using the androgen-dependent LAPC-4 human prostate cancer xenograft model in male SCID mice, this compound administered subcutaneously twice daily resulted in a significant reduction in tumor volume compared to controls. Notably, its efficacy surpassed that of castration[1].
Table 2: Anti-Tumor Efficacy of this compound in LAPC-4 Xenografts [1]
| Treatment Group | Dose | Mean Final Tumor Volume Reduction (%) | P-value vs. Control |
| This compound | 0.15 mmol/kg, s.c., twice daily | 93.8 | 0.00065 |
| Castration | N/A | Less effective than this compound | N/A |
In Vivo Efficacy in Castration-Resistant CWR22Rv1 Xenograft Model
This compound and its next-generation analogs have also demonstrated potent therapeutic effects in castration-resistant prostate cancer (CRPC) models. In the CWR22Rv1 xenograft model, orally administered this compound significantly suppressed tumor growth[6].
Table 3: Anti-Tumor Efficacy of this compound in CWR22Rv1 Xenografts [6]
| Treatment Group | Dose | Tumor Growth Inhibition (%) | P-value vs. Vehicle |
| This compound (Gal) | 200 mg/kg, p.o. | 46.5 | < 0.0272 |
Signaling Pathway of this compound's Triple Mechanism of Action
This compound's unique therapeutic effect stems from its ability to disrupt the androgen receptor signaling pathway at multiple points.
Caption: this compound's triple mechanism of action in the androgen receptor signaling pathway.
Experimental Protocols
In Vivo Anti-Tumor Efficacy Study in a Prostate Cancer Xenograft Model
This protocol outlines the general procedure for assessing the in vivo efficacy of this compound in a subcutaneous prostate cancer xenograft model.
Caption: Workflow for an in vivo prostate cancer xenograft study.
Materials:
-
Prostate cancer cell line (e.g., LAPC-4, CWR22Rv1)
-
Appropriate cell culture medium and supplements
-
Male immunodeficient mice (e.g., SCID, NOD SCID), 5-6 weeks of age[6]
-
Matrigel (or similar basement membrane matrix)
-
This compound
-
Vehicle for formulation (e.g., 40% β-cyclodextrin in water for subcutaneous injection)[1]
-
Calipers for tumor measurement
-
Anesthesia (as per institutional guidelines)
Procedure:
-
Cell Preparation: Culture prostate cancer cells under standard conditions. On the day of injection, harvest cells and resuspend them in a mixture of sterile PBS and Matrigel at the desired concentration (e.g., 3 x 10⁷ cells for LAPC-4)[1].
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the dorsal flank of each mouse[1].
-
Tumor Growth and Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined average size, randomize the mice into treatment and control groups.
-
Drug Administration:
-
Subcutaneous (s.c.): Formulate this compound in a suitable vehicle (e.g., 40% β-cyclodextrin in water)[1]. Administer the specified dose (e.g., 0.15 mmol/kg) twice daily[1].
-
Oral (p.o.): Formulate this compound for oral gavage. Administer the specified dose (e.g., 200 mg/kg) as per the study design[6].
-
-
Monitoring: Continue to monitor tumor volume and animal body weight throughout the study to assess efficacy and toxicity.
-
Study Termination and Tissue Collection: At the end of the study (e.g., after a specified number of weeks or when tumors in the control group reach a maximum allowable size), euthanize the mice according to institutional guidelines.
-
Endpoint Analysis: Excise the tumors and record their final weight. A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent analyses, such as Western blotting to assess androgen receptor protein levels[1].
Pharmacokinetic Study in Mice
This protocol provides a general framework for conducting a pharmacokinetic study of this compound in mice.
Procedure:
-
Animal Acclimation: Acclimate male mice (e.g., CD1 or SCID) to the housing conditions for at least 5 days prior to the study.
-
Drug Administration:
-
Administer a single dose of this compound via the desired route (e.g., subcutaneous, intravenous, or oral gavage)[6].
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-administration (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes).
-
Blood can be collected via appropriate methods such as retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, t½, AUC, and clearance[1].
-
Caption: General workflow for a pharmacokinetic study in mice.
Conclusion
The preclinical data for this compound in animal models demonstrate a favorable pharmacokinetic profile and potent pharmacodynamic activity against prostate cancer. Its unique triple mechanism of action provides a strong rationale for its clinical development. The protocols and data presented in these application notes serve as a valuable resource for researchers investigating this compound and similar multi-targeted therapies for prostate cancer.
References
Application Notes & Protocols: Development of Galeterone Analogues and Derivatives for Improved Efficacy
Introduction
Galeterone (3β-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene) is a multi-targeted oral small molecule developed for the treatment of castration-resistant prostate cancer (CRPC).[1][2] Its therapeutic potential stems from a unique triple mechanism of action: inhibition of the CYP17A1 enzyme to block androgen biosynthesis, direct antagonism of the androgen receptor (AR), and promotion of AR degradation.[1][3][4] By targeting both full-length AR and its splice variants (like AR-V7), this compound was designed to overcome resistance mechanisms seen with other hormonal therapies.[4][5] However, challenges related to its clinical trial outcomes, high therapeutic dose requirements, and pharmacokinetic properties such as low oral bioavailability have spurred the development of next-generation this compound analogues (NGGAs) and derivatives with enhanced efficacy and improved drug-like characteristics.[3][6][7]
This document provides an overview of key analogues, their comparative efficacy data, and detailed protocols for their synthesis and evaluation.
Key Analogues and Derivatives with Enhanced Efficacy
Research has focused on modifying the this compound scaffold to improve metabolic stability, oral bioavailability, and potency. A leading next-generation analogue is VNPP433-3β , which has shown significant promise.[8] Additionally, the creation of hydrochloride salts of this compound and its analogues represents a key derivatization strategy to enhance aqueous solubility and pharmacokinetic profiles.[6]
-
VNPP433-3β: This analogue, 3β-(1H-imidazole-1-yl)-17-(1H-benzimidazole-1-yl)-androsta-5,16-diene, emerged as a lead NGGA.[8] It is designed to be metabolically more stable than this compound and has demonstrated improved pharmacokinetic profiles and superior anti-tumor activity in preclinical models.[7]
-
Hydrochloride Salts: Synthesis of monohydrochloride and dihydrochloride salts of this compound and VNPP433-3β has been shown to significantly enhance their in vivo efficacy and improve oral pharmacokinetic profiles, making them excellent candidates for clinical development.[6]
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound and its derivatives against established prostate cancer drugs.
Table 1: In Vitro Antiproliferative Activity against Prostate Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Fold Improvement vs. This compound | Reference |
| This compound | CWR22Rv1 | ~1.5 | - | [8] |
| VNPP433-3β | CWR22Rv1 | ~0.5 | 3x | [8] |
| Abiraterone | CWR22Rv1 | > 10 | N/A | [8] |
| Enzalutamide | CWR22Rv1 | > 10 | N/A | [8] |
| This compound HCl (3) | Average of 3 PC lines | N/A | 7.4x | [6] |
Table 2: In Vivo Antitumor Efficacy in CRPC CWR22Rv1 Xenograft Model
| Treatment (Oral Admin.) | Dose | Tumor Growth Inhibition/Regression | Apparent Host Toxicity | Reference |
| This compound | Equimolar to VNPP433-3β | 47% inhibition | None | [7] |
| VNPP433-3β | 7.53-fold lower than Gal | 84% inhibition | None | [7] |
| This compound HCl (3) | 50 mg/kg | Potent inhibition/regression | None | [6] |
| VNPP433-3β HCl (4, 5) | 50 mg/kg | Potent inhibition/regression | None | [6] |
| Enzalutamide | 50 mg/kg | Less efficacious than this compound salts | N/A | [6] |
| Docetaxel | 10 mg/kg | Less efficacious than this compound salts | N/A | [6] |
Signaling Pathways and Mechanisms of Action
Visualizing the molecular pathways targeted by this compound and its analogues is crucial for understanding their therapeutic rationale.
Caption: this compound's triple mechanism of action against prostate cancer.
Caption: this compound-induced AR degradation via DUB inhibition and Mdm2 activation.[5]
Experimental Protocols and Workflows
Detailed methodologies are essential for the replication and advancement of research in this field.
Caption: General workflow for the synthesis of this compound and its analogues.[9]
Protocol 1: General Synthesis of this compound (and VNPP433-3β precursor)
This protocol is adapted from large-scale synthesis procedures.[8][9]
Materials:
-
Dehydroepiandrosterone-3-acetate (DHEA)
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Benzimidazole
-
Potassium carbonate (K₂CO₃)
-
Palladium on activated charcoal (10% Pd/C)
-
Benzonitrile
-
Potassium hydroxide (KOH)
-
Methanol (MeOH), Heptane, and other appropriate solvents
Procedure:
-
Step 1: Formation of Key Intermediate (Vilsmeier-Haack Reaction)
-
React DHEA with POCl₃ in DMF to synthesize the key intermediate, 3β-acetoxy-17-chloro-16-formylandrosta-5,16-diene.
-
Purify the product via heptane trituration to eliminate the need for column chromatography.[9]
-
-
Step 2: Coupling with Benzimidazole
-
Step 3: Deformylation
-
Reflux the product from Step 2 with a catalytic amount (10% wt/wt) of 10% Pd/C in benzonitrile to remove the 16-formyl group.[9]
-
Purify the resulting compound.
-
-
Step 4: Hydrolysis to form this compound
-
Hydrolyze the 3β-acetoxy group of the product from Step 3 using KOH in methanol at ice bath temperatures.[9]
-
This final step yields this compound (Compound 1), which can be purified. The overall yield from DHEA is reported to be improved to ~59%.[8][9]
-
Note: This product serves as the precursor for further derivatization, such as the synthesis of VNPP433-3β.
-
Protocol 2: In Vitro Antiproliferative Assay (MTT-based)
This protocol outlines a standard method to assess the cytotoxic effects of this compound analogues on prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., CWR22Rv1, VCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound analogues dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette, incubator, plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogues in culture medium from the DMSO stock. Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubate for 72-96 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes a typical workflow for evaluating the antitumor efficacy of this compound analogues in an animal model.
Materials:
-
Immunocompromised mice (e.g., male nude mice)
-
Prostate cancer cells capable of forming tumors (e.g., CWR22Rv1)
-
Matrigel or similar extracellular matrix
-
Test compounds (this compound analogues) formulated for oral gavage
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of ~1-2 x 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
-
Compound Administration:
-
Administer the test compounds (e.g., 50 mg/kg of VNPP433-3β HCl) or vehicle control to the respective groups daily via oral gavage.[6]
-
Monitor the body weight of the mice 2-3 times a week as an indicator of general toxicity.
-
-
Efficacy Measurement:
-
Measure tumor dimensions with calipers 2-3 times a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Compare the final tumor volumes and weights between the treatment and control groups to determine the percentage of tumor growth inhibition. Statistical analysis (e.g., t-test or ANOVA) should be performed.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound for the treatment of advanced prostate cancer: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Salinization Dramatically Enhance the Anti-Prostate Cancer Efficacies of AR/AR-V7 and Mnk1/2 Molecular Glue Degraders, this compound and VNPP433-3β Which Outperform Docetaxel and Enzalutamide in CRPC CWR22Rv1 Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine Toxicology and Pharmacokinetics of Lead Next Generation this compound Analog, VNPP433–3β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large-scale synthesis of this compound and lead next generation this compound analog VNPP433-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Abiraterone and this compound, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Galeterone to Study Mechanisms of Antiandrogen Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galeterone (formerly TOK-001) is a unique small molecule that was developed for the treatment of castration-resistant prostate cancer (CRPC).[1] While its clinical development was discontinued, its distinct multi-modal mechanism of action makes it a valuable research tool for investigating the complexities of antiandrogen resistance.[1] this compound disrupts androgen receptor (AR) signaling through three distinct mechanisms: inhibition of CYP17 lyase, direct AR antagonism, and induction of AR degradation.[2][3] This multifaceted approach provides a powerful means to probe the various pathways that contribute to resistance to conventional antiandrogen therapies.
These application notes provide detailed protocols for utilizing this compound to study mechanisms of antiandrogen resistance in preclinical research settings.
Mechanisms of Action
This compound's ability to target multiple points in the AR signaling axis makes it particularly useful for studying resistance mechanisms that may arise from AR mutations, amplification, or the expression of splice variants.[4]
-
CYP17 Lyase Inhibition: this compound selectively inhibits the 17,20-lyase activity of CYP17A1, an essential enzyme in the androgen biosynthesis pathway.[2][4] This action reduces the production of androgens, thereby limiting the ligand available to activate the AR. Unlike abiraterone, this compound shows selectivity for 17,20-lyase over 17α-hydroxylase, which may reduce the risk of mineralocorticoid excess observed with broader CYP17 inhibitors.[1][4]
-
Androgen Receptor Antagonism: this compound acts as a competitive antagonist of the AR, directly blocking the binding of androgens to the ligand-binding domain (LBD).[5] This prevents the conformational changes required for AR activation, nuclear translocation, and subsequent gene transcription.[4]
-
Androgen Receptor Degradation: A key feature of this compound is its ability to induce the degradation of both full-length AR and AR splice variants (AR-Vs), such as AR-V7, which lack the LBD and are a common mechanism of resistance to LBD-targeting therapies.[6][7] This degradation is mediated through the ubiquitin-proteasome pathway. This compound has been shown to inhibit deubiquitinating enzymes (DUBs) USP12 and USP46, which normally spare the AR from degradation.[7] Additionally, it can activate the E3 ligase Mdm2, further promoting AR ubiquitination and subsequent degradation.[7][8]
Data Presentation
Table 1: Clinical Efficacy of this compound in Castration-Resistant Prostate Cancer (CRPC)
| Clinical Trial | Patient Population | Dosing | PSA30 Response Rate (%) | PSA50 Response Rate (%) |
| ARMOR1 [9] | Treatment-naïve non-metastatic or metastatic CRPC | 650-2,600 mg (capsule) | 49.0% (24/49) | 22.4% (11/49) |
| ARMOR2 (Part 1) [9] | Treatment-naïve non-metastatic or metastatic CRPC | 1,700-3,400 mg (tablet) | 64.0% (16/25) | 48.0% (12/25) |
| ARMOR2 (2,550 mg cohort) [9] | Treatment-naïve non-metastatic or metastatic CRPC | 2,550 mg (tablet) | 72.7% (8/11) | 54.5% (6/11) |
PSA30: ≥30% decline in prostate-specific antigen; PSA50: ≥50% decline in prostate-specific antigen.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 (µM) |
| USP12 [7] | Deubiquitinating enzyme activity assay | 3.4 |
| USP46 [7] | Deubiquitinating enzyme activity assay | 4.2 |
| CYP17 [10] | Enzyme inhibition assay | 0.047 |
Experimental Protocols
Protocol 1: Evaluation of this compound-Induced Androgen Receptor Degradation
This protocol describes how to assess the effect of this compound on the protein levels of full-length AR and AR splice variants in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP for wild-type AR, C4-2 for mutant AR, CWR22Rv1 for AR-V7 expression)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Protease inhibitor cocktail
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-AR, anti-AR-V7, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate prostate cancer cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for 24-48 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay to Assess AR Binding to DNA
This protocol determines if this compound inhibits the binding of AR to androgen-regulated gene promoters.
Materials:
-
Prostate cancer cells
-
This compound
-
Vehicle control (DMSO)
-
Formaldehyde (for cross-linking)
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-AR antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for AR target genes (e.g., PSA, TMPRSS2)
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Sonication:
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with anti-AR antibody or IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating and treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers for the promoter regions of AR target genes to quantify the amount of precipitated DNA.
-
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway.
Caption: this compound's Multi-Target Mechanism of Action.
Caption: Experimental Workflow for Studying this compound's Effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. This compound for the treatment of advanced prostate cancer: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen receptor targeting drugs in castration-resistant prostate cancer and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. This compound and VNPT55 induce proteasomal degradation of AR/AR-V7, induce significant apoptosis via cytochrome c release and suppress growth of castration resistant prostate cancer xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Androgen Receptor Modulation Optimized for Response (ARMOR) Phase I and II Studies: this compound for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of Galeterone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Galeterone in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound's poor oral bioavailability?
This compound is a weakly basic compound and exhibits low solubility in biorelevant media, which is a major factor contributing to its poor oral bioavailability.[1][2][3] This inherent low solubility can lead to variable and insufficient absorption from the gastrointestinal tract. Additionally, early formulations of this compound as a powder-in-capsule showed a significant food effect, further complicating its oral delivery.[4][5]
Q2: What are the main strategies being researched to improve this compound's oral bioavailability?
The primary strategy is the formulation of this compound into amorphous solid dispersions (ASDs).[2][3] This involves converting the crystalline drug into a higher-energy amorphous state, which can significantly enhance its aqueous solubility and dissolution rate.[2][6] Two key manufacturing technologies have been explored for creating this compound ASDs: spray drying and KinetiSol® compounding.[1][2][3]
Q3: How does KinetiSol® technology compare to traditional spray drying for this compound formulations?
Recent research suggests that KinetiSol® compounding can produce a more robust amorphous solid dispersion of this compound compared to spray drying.[1][2][3] Preclinical studies in rats have shown that KinetiSol® formulations can lead to a significant increase in dissolution performance and in vivo exposure compared to spray-dried dispersions.[1][2][3] This is attributed to the ability of the KinetiSol® process to better protect the weakly basic this compound from premature dissolution and precipitation in the acidic environment of the stomach.[1][3]
Q4: What role do polymers and complexing agents play in this compound formulations?
Polymers such as hypromellose acetate succinate (HPMCAS) are used as carriers in amorphous solid dispersions to stabilize the amorphous state of this compound and prevent recrystallization.[1][2][3] Complexing agents like hydroxypropyl-β-cyclodextrin have also been investigated to improve this compound's solubility and dissolution.[1][3]
Q5: Can salt formation be used to improve this compound's properties?
Yes, research has explored the formation of this compound salts, such as this compound hydrochloride (Gal. HCl). While this may not directly address oral bioavailability in the same way as ASDs, it has been shown to potentially enhance antiproliferative activity, possibly through improved cellular diffusion.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate
| Potential Cause | Troubleshooting Step |
| Incomplete amorphization of this compound | Verify the amorphous state of the solid dispersion using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). If crystallinity is detected, optimize the manufacturing process parameters (e.g., increase processing temperature in KinetiSol®, adjust solvent system in spray drying). |
| Drug recrystallization during dissolution | Incorporate a precipitation inhibitor, such as a suitable polymer (e.g., HPMCAS), into the formulation. The choice and concentration of the polymer may need to be optimized. |
| Inappropriate dissolution medium | Ensure the dissolution medium is relevant to the intended physiological environment. For oral bioavailability studies, consider using simulated gastric fluid (SGF) and fasted state simulated intestinal fluid (FaSSIF). The pH of the medium is critical for weakly basic drugs like this compound. |
| Poor wettability of the formulation | Consider including a surfactant in the formulation or dissolution medium to improve the wettability of the solid dispersion. |
Issue 2: High Variability in Animal Pharmacokinetic Studies
| Potential Cause | Troubleshooting Step |
| Significant food effect | Standardize the feeding state of the animals (e.g., fasted or fed) across all study groups. The formulation itself should ideally be designed to minimize the food effect. |
| Inconsistent dosing | Ensure accurate and consistent administration of the formulation. For oral gavage, verify the concentration and homogeneity of the dosing suspension. |
| Formulation instability in dosing vehicle | Assess the stability of the this compound formulation in the chosen dosing vehicle over the duration of the study. If the drug precipitates or degrades, a different vehicle may be required. |
| Gastrointestinal transit time differences | While difficult to control, be aware that variations in GI transit time between animals can contribute to pharmacokinetic variability. Ensure a sufficiently large sample size to account for this. |
Issue 3: Physical Instability of Amorphous Solid Dispersion (ASD) During Storage
| Potential Cause | Troubleshooting Step |
| Recrystallization over time | Ensure the formulation is stored in a low-humidity environment, as moisture can act as a plasticizer and promote recrystallization. The choice of polymer and drug loading are critical for long-term stability. A higher polymer-to-drug ratio can improve stability. |
| Phase separation of drug and polymer | This can occur if the drug and polymer are not fully miscible. Assess the miscibility using thermal analysis techniques (e.g., DSC). A different polymer or a lower drug loading may be necessary. |
| Chemical degradation | Protect the formulation from light and high temperatures, as these can accelerate chemical degradation. Conduct stability studies under accelerated conditions (e.g., elevated temperature and humidity) to predict the long-term stability of the ASD. |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline this compound | 50 | 150 ± 45 | 4.0 | 800 ± 250 | 100 |
| Spray-Dried Dispersion (50% Drug Load) | 50 | 450 ± 120 | 2.0 | 2400 ± 600 | 300 |
| KinetiSol® ASD (25% Drug Load) | 50 | 950 ± 200 | 1.5 | 5200 ± 1100 | 650 |
Note: The data presented in this table are representative values compiled from multiple preclinical studies and are intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion via KinetiSol®
-
Materials: this compound, Hypromellose Acetate Succinate (HPMCAS), KinetiSol® processing unit.
-
Procedure:
-
Pre-blend this compound and HPMCAS at the desired drug loading (e.g., 25% w/w).
-
Transfer the blend into the KinetiSol® processing chamber.
-
Set the processing parameters, including blade speed and processing time, to achieve a molten state through frictional and shear forces.
-
The molten material is then rapidly cooled to form the amorphous solid dispersion.
-
The resulting solid dispersion can be milled to a desired particle size for further formulation.
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Apparatus II (Paddle).
-
Dissolution Media:
-
Simulated Gastric Fluid (SGF), pH 1.2, for the first 2 hours.
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5, for subsequent time points.
-
-
Procedure:
-
Place the this compound formulation (equivalent to a specified dose) in the dissolution vessel containing 500 mL of SGF at 37°C with a paddle speed of 75 rpm.
-
Withdraw samples at predetermined time points (e.g., 15, 30, 60, 120 minutes).
-
After 2 hours, add a concentrated buffer to adjust the pH to 6.5 to simulate the transition to the small intestine, or transfer the contents to a new vessel with FaSSIF.
-
Continue to withdraw samples at various time points (e.g., 3, 4, 6, 8 hours).
-
Analyze the concentration of dissolved this compound in each sample using a validated analytical method, such as HPLC.
-
Protocol 3: Animal Pharmacokinetic Study
-
Animals: Male Sprague-Dawley rats.
-
Formulations:
-
Crystalline this compound suspension (control).
-
This compound ASD formulation suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Procedure:
-
Fast the rats overnight prior to dosing.
-
Administer the formulations via oral gavage at a specified dose.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Visualizations
Caption: this compound's multi-targeted mechanism of action on the androgen signaling pathway.
Caption: Experimental workflow for developing and evaluating enhanced bioavailability this compound formulations.
References
- 1. This compound for the treatment of advanced prostate cancer: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Can the Oral Bioavailability of the Discontinued Prostate Cancer Drug this compound Be Improved by Processing Method? KinetiSol® Outperforms Spray Drying in a Head-to-head Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Reasons for the discontinuation of Galeterone ARMOR3-SV clinical trial
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the discontinuation of the Phase 3 ARMOR3-SV clinical trial for Galeterone.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the ARMOR3-SV clinical trial?
Q2: Was the discontinuation of the ARMOR3-SV trial related to safety concerns with this compound?
Q3: What was the primary endpoint of the ARMOR3-SV trial?
Q4: What is the significance of the AR-V7 splice variant in this clinical trial?
Q5: What was this compound's proposed mechanism of action?
This compound was designed to have a triple mechanism of action:
-
Androgen receptor antagonist: It directly blocks the androgen receptor[9][10][11].
-
CYP17 lyase inhibitor: It inhibits the CYP17 enzyme, which is crucial for androgen biosynthesis, thereby reducing androgen production[9][10][11].
-
Androgen receptor degradation: It promotes the degradation of the androgen receptor, including the AR-V7 splice variant[7][8][11].
Quantitative Data Summary
At the time of the trial's discontinuation, the following data was available from the 38 randomized patients.
Table 1: Patient Disposition and Baseline Characteristics
| Characteristic | This compound (n=19) | Enzalutamide (n=19) |
| Randomized Patients | 19 | 19 |
Data derived from an abstract presented at the 2017 ASCO Annual Meeting. Baseline characteristics were reported as balanced between the two arms.[4]
Table 2: Efficacy Outcomes at Study Closure
| Outcome | This compound (n=19) | Enzalutamide (n=19) |
| Median Time on Therapy | 2.0 months | 2.8 months |
| Median Time to PSA Progression | 3.9 months | 3.8 months |
| PSA50 Response Rate (evaluable patients) | 13% (2/16) | 42% (8/19) |
Data derived from an abstract presented at the 2017 ASCO Annual Meeting.[4]
Experimental Protocols
ARMOR3-SV Trial Design
The ARMOR3-SV study was a Phase 3, randomized, open-label, multicenter trial[5][12].
-
Patient Population: Men with metastatic castration-resistant prostate cancer (mCRPC) who were treatment-naïve for mCRPC and whose circulating tumor cells (CTCs) were positive for the AR-V7 splice variant mRNA[5][13].
-
Screening: A total of 953 patients were screened for AR-V7, with 73 (8%) testing positive[4].
-
Randomization: AR-V7 positive patients were randomized 1:1 to receive either this compound or Enzalutamide[4][5].
-
Treatment Arms:
-
Secondary Endpoints: Included overall survival, time to next anticancer therapy, and time to first symptomatic skeletal event[5].
AR-V7 Detection Assay
Visualizations
Caption: this compound's Triple Mechanism of Action.
References
- 1. bionews.com [bionews.com]
- 2. Tokai Pharma to Terminate ARMOR3-SV Clinical Trial, Shares Tank - BioSpace [biospace.com]
- 3. onclive.com [onclive.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Facebook [cancer.gov]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. Randomized, open-label, multicenter, controlled study of this compound vs enzalutamide in men with metastatic castration-resistant prostate cancer (mCRPC) expressing AR-V7 splice variant (ARMOR3-SV). - ASCO [asco.org]
- 13. ARMOR3-SV: A Phase 3, Randomized, Open-Label, Multi-Center, Controlled Study of this compound Compared to Enzalutamide in Men Expressing Androgen Receptor Splice Variant-7 mRNA (AR-V7) Metastatic (MI) Castrate Resistant Prostate Cancer CRPC) | Dana-Farber Cancer Institute [dana-farber.org]
Technical Support Center: Investigating Acquired Resistance to Galeterone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating mechanisms of acquired resistance to Galeterone therapy.
Frequently Asked Questions (FAQs)
General
-
Q1: What are the primary known mechanisms of acquired resistance to this compound? A1: Acquired resistance to this compound can be multifactorial. The primary mechanisms involve the androgen receptor (AR) signaling pathway. These include the expression of constitutively active AR splice variants (like AR-V7) that lack the ligand-binding domain, the development of point mutations in the AR gene, and the amplification or overexpression of the AR gene.[1][2][3] Additionally, bypass pathways, such as the upregulation of the glucocorticoid receptor, may contribute to resistance.[2]
-
Q2: How does this compound's mechanism of action potentially overcome some forms of resistance? A2: this compound has a multi-targeted mechanism of action. It not only acts as a CYP17 lyase inhibitor and an AR antagonist but also promotes the degradation of the AR protein.[4] This degradation mechanism is particularly relevant for overcoming resistance mediated by AR splice variants, such as AR-V7, which lack the ligand-binding domain targeted by many other anti-androgen therapies.[2][4]
Experimental Design & Models
-
Q3: Which cell lines are appropriate for studying this compound resistance? A3: Commonly used prostate cancer cell lines for studying AR signaling and resistance include LNCaP (expresses a mutant AR T878A), CWR22Rv1 (expresses both full-length AR and AR-V7), and VCaP. To study resistance to this compound specifically, you may need to develop resistant cell lines through long-term culture with escalating doses of the drug.
-
Q4: What are the key considerations when developing a this compound-resistant xenograft model? A4: Developing a this compound-resistant xenograft model requires long-term treatment of tumor-bearing mice with this compound until tumors resume growth. Key considerations include the choice of the initial cell line (e.g., LNCaP, CWR22Rv1), the dosing regimen and formulation of this compound, and the criteria for defining resistance (e.g., tumor volume, PSA levels). It's also important to be aware of general challenges with patient-derived xenograft (PDX) models, such as the potential for the loss of tumor heterogeneity and the replacement of human stroma with mouse stroma over time.[5][6]
Molecular Assays
-
Q5: How can I detect the AR-V7 splice variant in my samples? A5: Detecting AR-V7 can be challenging due to its lower expression levels compared to the full-length AR. Several methods can be used:
-
RT-PCR: This is a common method for detecting AR-V7 mRNA. It's crucial to design primers that specifically span the unique exon junction of AR-V7.
-
Immunofluorescence/Immunohistochemistry (IHC): Specific antibodies can detect the AR-V7 protein. The RM7 antibody has been shown to have good sensitivity and specificity for AR-V7 protein detection by IHC.[7]
-
RNA in situ hybridization (RISH): This technique allows for the detection and localization of AR-V7 mRNA within cells and tissues.[8]
-
-
Q6: What methods are available for identifying AR point mutations? A6: Several techniques can be used to identify point mutations in the AR gene:
-
Sanger Sequencing: This is a traditional method for sequencing specific regions of the AR gene.
-
Next-Generation Sequencing (NGS): NGS provides a comprehensive view of mutations across the entire AR gene or a targeted panel of cancer-related genes.
-
Droplet Digital PCR (ddPCR): This is a highly sensitive method for detecting and quantifying known rare mutations, such as the T877A mutation in the AR.[9]
-
Denaturing HPLC (DHPLC): This technique can be used to screen for the presence of mutations before sequencing.[10]
-
Troubleshooting Guides
Problem: Inconsistent or no AR degradation observed after this compound treatment in Western blots.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for AR degradation in your specific cell line. This compound has been shown to enhance AR degradation at concentrations in the low micromolar range.[11] |
| Cellular stress response activation. | High concentrations of this compound may induce cellular stress, which can indirectly affect protein expression. Ensure you are using concentrations that are relevant to its AR-degrading activity and not causing general toxicity. |
| Proteasomal degradation is not the primary mechanism in your model. | To confirm that the degradation is proteasome-mediated, co-treat cells with this compound and a proteasome inhibitor like MG132. A rescue of AR protein levels in the presence of MG132 would confirm proteasomal degradation.[11] |
| Antibody issues. | Use a validated antibody that recognizes the N-terminal domain of the AR, as this compound can induce degradation of both full-length AR and C-terminally truncated splice variants. |
| Cell line expresses wild-type AR. | This compound has been shown to more effectively enhance the degradation of the mutant T878A AR compared to the wild-type AR in some studies.[11] Consider this if you are using cell lines expressing wild-type AR. |
Problem: High background or false positives in AR-V7 detection.
| Possible Cause | Troubleshooting Step |
| Non-specific antibody binding (IHC/IF). | Optimize antibody concentration and blocking conditions. Use appropriate isotype controls. The RM7 antibody has been reported to have high specificity for AR-V7.[7] |
| Off-target amplification (RT-PCR). | Ensure your primers are specific to the unique splice junction of AR-V7. Run appropriate controls, including a no-template control and a positive control (e.g., RNA from CWR22Rv1 cells). |
| Cytoplasmic staining in IHC. | Some antibodies may produce non-specific cytoplasmic staining. Scoring should be based on nuclear localization of the AR-V7 protein.[12][13] |
| Low abundance of AR-V7. | AR-V7 mRNA can be much less abundant than full-length AR mRNA. Consider using a more sensitive detection method or enriching your sample for the target cells (e.g., using circulating tumor cell enrichment).[7] |
Problem: High variability in cell viability/cytotoxicity assays with this compound.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to avoid variability in cell numbers across wells.[14] |
| Edge effects in microplates. | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Assay timing. | The timing of the assay after treatment is critical. Determine the optimal endpoint for your experiment by performing a time-course analysis.[14] |
| Choice of assay. | The sensitivity of viability assays can vary. For low cell numbers, a highly sensitive assay like a bioluminescent ATP assay (e.g., CellTiter-Glo®) may be more appropriate than colorimetric assays like MTT.[14] |
| Compound precipitation. | Ensure that this compound is fully dissolved in the culture medium at the concentrations used. |
Quantitative Data Summary
Table 1: PSA Response to this compound in Clinical Trials
| Patient Cohort | Trial | Number of Patients (n) | PSA Decline ≥30% | PSA Decline ≥50% | Citation |
| Treatment-naïve (non-metastatic & metastatic CRPC) | ARMOR1 (all doses) | 49 | 49.0% | 22.4% | [15] |
| Treatment-naïve (non-metastatic & metastatic CRPC) | ARMOR2 Part 1 (all doses) | 25 | 64.0% | 48.0% | [15] |
| Treatment-naïve (CRPC) at 2550 mg/day | ARMOR2 Part 1 | 11 | 72.7% | 54.5% | [15] |
| Treatment-naïve (metastatic CRPC) | ARMOR2 | 60 | 83.0% | 70.0% | [16] |
| Abiraterone-resistant (metastatic CRPC) | ARMOR2 | 37 | 35% (any PSA decline) | - | [16] |
| Enzalutamide-resistant (metastatic CRPC) | ARMOR2 | 9 | 56% (any PSA decline) | - | [16] |
| AR C-terminal loss positive (treatment-naïve CRPC) | ARMOR2 | 7 | - | 85.7% (6 of 7 patients) | [17] |
Table 2: In Vitro Growth Inhibition by this compound and Analogs
| Compound | Cell Line | GI₅₀ (µM) | GI₉₀ (µM) | Citation |
| This compound | LNCaP | ~5 | ~15 | [18] |
| This compound | 22Rv1 | ~5 | ~15 | [18] |
| This compound | PC-3 | ~7 | ~20 | [18] |
| VNPT-178 | LNCaP | ~2 | ~5 | [18] |
| VNPT-178 | 22Rv1 | ~2 | ~5 | [18] |
| VNPT-178 | PC-3 | ~3 | ~8 | [18] |
| VNLG-74A | LNCaP | ~2 | ~5 | [18] |
| VNLG-74A | 22Rv1 | ~2 | ~5 | [18] |
| VNLG-74A | PC-3 | ~3 | ~8 | [18] |
Key Experimental Protocols
1. Western Blot for AR Degradation
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, CWR22Rv1) and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours). For proteasome inhibition experiments, pre-treat with MG132 (e.g., 10 µM) for 3 hours before adding this compound.[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the N-terminus of AR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
2. RT-PCR for AR-V7 Detection
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
PCR Amplification: Perform PCR using primers that are specific to the AR-V7 splice junction.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to visualize the amplified DNA fragments. The presence of a band of the expected size indicates the expression of AR-V7.
-
Controls: Include a positive control (e.g., cDNA from CWR22Rv1 cells), a negative control (e.g., cDNA from a cell line that does not express AR-V7), and a no-template control.
3. CYP17 Lyase Activity Assay
-
Principle: This assay measures the conversion of a radiolabeled substrate (e.g., [³H]-17-hydroxypregnenolone) to dehydroepiandrosterone (DHEA), which involves the release of tritiated water.[19]
-
Reaction Setup: Prepare a reaction mixture containing the enzyme source (e.g., microsomes from cells expressing CYP17A1), the radiolabeled substrate, NADPH, and the test compound (this compound) or vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Separation and Scintillation Counting: Separate the tritiated water from the unmetabolized substrate (e.g., using a charcoal suspension). Measure the radioactivity of the aqueous phase using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of CYP17 lyase activity by comparing the radioactivity in the this compound-treated samples to the vehicle-treated controls.
Visualizations
Caption: Key signaling pathways involved in this compound resistance.
Caption: Experimental workflow for confirming AR degradation.
Caption: Troubleshooting decision tree for AR-V7 detection.
References
- 1. onclive.com [onclive.com]
- 2. dovepress.com [dovepress.com]
- 3. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Therapies After this compound in Patients With Castration-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Biomarkers of Castrate Resistance in Prostate Cancer: Androgen Receptor Amplification and T877A Mutation Detection by Multiplex Droplet Digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. This compound Prevents Androgen Receptor Binding to Chromatin and Enhances Degradation of Mutant Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 13. AR-V7 biomarker testing for primary prostate cancer: The ongoing challenge of analytical validation and clinical qualification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Androgen Receptor Modulation Optimized for Response (ARMOR) Phase I and II Studies: this compound for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound shows activity in a variant form of castration-resistant prostate cancer - ecancer [ecancer.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Novel this compound analogs act independently of AR and AR-V7 for the activation of the unfolded protein response and induction of apoptosis in the CWR22Rv1 prostate cancer cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Optimizing Galeterone dosage for in vivo animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Galeterone in in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: The optimal dose depends on the administration route, tumor model, and study endpoint. For subcutaneous (s.c.) administration in prostate cancer xenograft models like LAPC-4, effective doses have been reported in the range of 0.13 to 0.15 mmol/kg, administered twice daily.[1] For oral (p.o.) administration in a castration-resistant prostate cancer (CRPC) model (CWR22Rv1), a dose of 100 mg/kg twice daily has been used.[2] It is recommended to perform a pilot study to determine the Maximum Tolerated Dose (MTD) and optimal effective dose for your specific model and experimental conditions.
Q2: How should I prepare this compound for in vivo administration?
A2: For subcutaneous or intraperitoneal injection, this compound can be formulated in a vehicle of 40% β-cyclodextrin in water or saline.[1][3] It is crucial to ensure the compound is fully suspended before administration. For oral administration, hydrochloride salts of this compound have been developed to improve solubility and pharmacokinetic profiles.[4]
Q3: What are the expected pharmacokinetic properties of this compound in mice?
A3: Following subcutaneous administration in SCID mice, this compound is absorbed relatively quickly, reaching peak plasma concentrations at approximately 30 minutes.[1] It has a short mean half-life of about 44 minutes and may not be detectable in plasma 6 hours after administration.[1] The pharmacokinetic profile has been shown to be dose-independent when administered subcutaneously between 50 and 100 mg/kg.[1]
Q4: What are the known mechanisms of action for this compound?
A4: this compound is a multi-targeted agent. Its primary mechanisms include:
-
CYP17 Inhibition: It inhibits the CYP17 enzyme, which is crucial for androgen synthesis.[1][5]
-
Androgen Receptor (AR) Antagonism: It acts as a direct competitive antagonist of the androgen receptor.[1][6]
-
AR Degradation: It promotes the degradation of both full-length and splice variant androgen receptors.[1][6][7]
Troubleshooting Guide
Issue 1: No significant anti-tumor effect is observed.
-
Possible Cause: Suboptimal Dosage or Dosing Frequency.
-
Solution: this compound has a short half-life in mice (around 44 minutes s.c.).[1] A single daily dose may be insufficient to maintain therapeutic concentrations. Consider increasing the dosing frequency to twice daily (BID), as used in several successful preclinical studies.[1] Verify that your dose is within the effective range reported (e.g., 0.13-0.15 mmol/kg s.c. or 100 mg/kg p.o.).[1][2]
-
-
Possible Cause: Poor Drug Formulation or Administration.
-
Solution: Ensure this compound is properly solubilized or suspended in the vehicle (e.g., 40% β-cyclodextrin).[1] Visually inspect the formulation for precipitation before each administration. Confirm the accuracy of your administration technique (e.g., s.c., p.o., i.p.) to ensure the full dose is delivered.
-
-
Possible Cause: Tumor Model Resistance.
Issue 2: Signs of toxicity (e.g., weight loss, lethargy) are observed in the animals.
-
Possible Cause: Dose is too high.
-
Solution: The Maximum Tolerated Dose (MTD) for this compound can vary between mouse strains and administration routes. For intraperitoneal (i.p.) administration in nude mice, the MTD was established at 50 mg/kg, as mortality was observed at 100 mg/kg.[3] If you observe toxicity, reduce the dose. It is critical to conduct a dose-finding toxicity study before initiating a large-scale efficacy experiment.
-
-
Possible Cause: Vehicle Toxicity.
-
Solution: While generally well-tolerated, high concentrations or frequent administration of vehicles like β-cyclodextrin can cause adverse effects. Run a control group treated with the vehicle alone to rule out vehicle-specific toxicity.
-
-
Possible Cause: Off-target effects.
Issue 3: High variability in tumor growth within the same treatment group.
-
Possible Cause: Inconsistent Tumor Implantation.
-
Solution: Ensure uniform tumor cell preparation and injection technique. Start treatment only after tumors have reached a consistent, pre-determined size (e.g., ~100 mm³).[2]
-
-
Possible Cause: Inconsistent Drug Administration.
-
Solution: Ensure the drug formulation is homogenous before drawing each dose. Variability in the suspension can lead to inconsistent dosing. Use precise administration techniques and volumes based on the most recent animal body weights.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Male SCID Mice (Subcutaneous Administration)
| Parameter | 50 mg/kg Dose (Mean ± SE) | 100 mg/kg Dose (Mean ± SE) |
| Tmax (min) | 30.0 ± 0.0 | 30.0 ± 0.0 |
| Cmax (ng/mL) | 1650.0 ± 150.0 | 3400.0 ± 250.0 |
| T1/2 (min) | 44.17 ± 5.21 | 45.33 ± 4.89 |
| AUC (ng·h/mL) | 2150.3 ± 180.5 | 4410.8 ± 350.7 |
| Data sourced from the Journal of Medicinal Chemistry.[1] |
Table 2: In Vivo Efficacy and Dosing Regimens of this compound
| Animal Model | Tumor Type | Route | Dosage | Dosing Schedule | Outcome | Reference |
| SCID Mice | LAPC-4 Xenograft | s.c. | 0.13 mmol/kg | Twice Daily | Prevented tumor formation | [1] |
| SCID Mice | LAPC-4 Xenograft | s.c. | 0.15 mmol/kg | Twice Daily | 93.8% reduction in final tumor volume | [1] |
| NRG Mice | CWR22Rv1 Xenograft | p.o. | 100 mg/kg | Twice Daily | 47% tumor growth suppression | [2] |
Table 3: Acute Toxicity Data for this compound and its Analogs
| Compound | Animal Model | Route | Dose | Observation | MTD/NOAEL | Reference |
| This compound Analog | Nude Mice | i.p. | 100 mg/kg | 1 of 3 mice died | MTD = 50 mg/kg | |
| This compound Analog | CD-1 Mice | p.o. | 300 mg/kg | No mortality or signs of toxicity | NOAEL > 300 mg/kg | |
| This compound Analog | CD-1 Mice | p.o. | 1000 mg/kg | Mortality at 36-72 hours | - | [3] |
| MTD: Maximum Tolerated Dose; NOAEL: No Observed Adverse Effect Level. |
Experimental Protocols
Protocol 1: this compound Formulation for Injection
-
Objective: To prepare a 10 mg/mL suspension of this compound for subcutaneous or intraperitoneal injection.
-
Materials:
-
This compound powder
-
40% (w/v) β-cyclodextrin in sterile water or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 40% β-cyclodextrin vehicle to achieve the target concentration (e.g., for 10 mg of this compound, add 1 mL of vehicle).
-
Vortex the mixture vigorously for 1-2 minutes to suspend the powder.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Visually inspect the suspension to ensure it is homogenous before drawing into a syringe for injection. Vortex briefly again immediately before administration to each animal.
-
Protocol 2: In Vivo Antitumor Efficacy Study
-
Objective: To assess the effect of this compound on the growth of prostate cancer xenografts in mice.
-
Animal Model: Male immunodeficient mice (e.g., Nude, SCID, or NRG), 5-6 weeks of age.[3]
-
Procedure:
-
Tumor Implantation: Subcutaneously inject prostate cancer cells (e.g., 1-2 x 10⁶ CWR22Rv1 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Monitoring: Allow tumors to establish. Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of approximately 100 mm³, randomize animals into treatment and control groups (n=5-10 mice per group).[2] Record the body weight of each animal.
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle (e.g., 40% β-cyclodextrin) on the same schedule as the treatment group.
-
This compound Group: Administer this compound at the predetermined dose and schedule (e.g., 100 mg/kg, p.o., twice daily).[2] Adjust the volume of administration based on the most recent body weight.
-
-
Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor animals for any signs of toxicity (e.g., changes in activity, posture, or skin).
-
Endpoint: Euthanize animals when tumors reach the maximum allowed size per institutional guidelines, or if significant toxicity is observed. At the end of the study, euthanize all remaining animals, excise the tumors, and record their final weight and volume.
-
Visualizations
Caption: Multi-target mechanism of action of this compound.
Caption: General workflow for an in vivo xenograft efficacy study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Murine Toxicology and Pharmacokinetics of Lead Next Generation this compound Analog, VNPP433–3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salinization Dramatically Enhance the Anti-Prostate Cancer Efficacies of AR/AR-V7 and Mnk1/2 Molecular Glue Degraders, this compound and VNPP433-3β Which Outperform Docetaxel and Enzalutamide in CRPC CWR22Rv1 Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for the treatment of advanced prostate cancer: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Prevents Androgen Receptor Binding to Chromatin and Enhances Degradation of Mutant Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and VNPT55 induce proteasomal degradation of AR/AR-V7, induce significant apoptosis via cytochrome c release and suppress growth of castration resistant prostate cancer xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen Receptor Modulation Optimized for Response (ARMOR) Phase I and II Studies: this compound for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I clinical trial of this compound (TOK-001), a multifunctional antiandrogen and CYP17 inhibitor in castration resistant prostate cancer (CRPC). - ASCO [asco.org]
Technical Support Center: Addressing Off-Target Effects of Galeterone in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers identify and address potential off-target effects of Galeterone in experimental models. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the known primary on-target mechanisms of this compound?
This compound is a multi-targeted agent designed to disrupt androgen receptor (AR) signaling through three primary mechanisms:
-
CYP17A1 Inhibition: this compound was initially designed as an inhibitor of Cytochrome P450 17A1 (CYP17A1), a key enzyme in androgen biosynthesis. It shows selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity[1][2].
-
Androgen Receptor (AR) Antagonism: It acts as a competitive antagonist of the androgen receptor, preventing the binding of androgens[3][4].
-
Androgen Receptor (AR) Degradation: this compound promotes the degradation of both full-length and splice-variant AR (like AR-V7) through the proteasomal pathway[3][5][6][7][8][9].
Q2: What are the reported off-target effects of this compound that I should be aware of in my experiments?
Beyond its intended targets, this compound has been reported to interact with other cellular components, which may lead to off-target effects in experimental models:
-
Inhibition of Deubiquitinating Enzymes (DUBs): this compound has been shown to inhibit the deubiquitinating enzymes USP12 and USP46 [1][10][11][12]. This is believed to be linked to its mechanism of AR degradation[1][10].
-
Metabolism by Steroidogenic Enzymes: Due to its steroidal structure, this compound can be metabolized by enzymes such as 3β-hydroxysteroid dehydrogenase (3βHSD) and steroid-5α-reductase (SRD5A) [13][14]. The resulting metabolites may have different activity profiles compared to the parent compound.
-
Inhibition of Sulfotransferases: this compound has been identified as an inhibitor of sulfotransferases, including SULT2A1, SULT2B1b, and SULT1E1, with Ki values in the sub-micromolar range[15].
Q3: My cells are showing unexpected phenotypes that don't seem to be related to AR signaling. Could this be an off-target effect of this compound?
Yes, unexpected cellular responses could be due to off-target activities. For example, inhibition of USP12 and USP46 could affect other cellular pathways beyond AR degradation. These DUBs have other substrates and are involved in various cellular processes. Similarly, the metabolites of this compound may have their own biological activities.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Viability/Proliferation Assays
Question: I'm seeing variable IC50 values for this compound in my cancer cell line, or the potency is different from what's reported. Could this be due to off-target effects?
Possible Causes and Troubleshooting Steps:
-
Metabolism of this compound: Your cell line may express varying levels of 3βHSD and SRD5A, leading to different metabolite profiles with potentially altered potencies.
-
Recommendation: Use LC-MS/MS to analyze the cell culture media and cell lysates to identify and quantify this compound and its major metabolites. This can help correlate the observed phenotype with the presence of specific metabolites.
-
-
Off-target DUB Inhibition: The observed effect on cell viability might be partially due to the inhibition of USP12/USP46, which can have AR-independent effects.
-
Recommendation: To distinguish between on-target AR effects and off-target DUB effects, consider using siRNA to knock down AR, USP12, or USP46 individually or in combination and then treat with this compound. This can help dissect the contribution of each pathway to the observed phenotype.
-
-
General Assay Variability: Ensure that experimental conditions such as cell density, passage number, and serum concentration are consistent.
Issue 2: Difficulty Confirming Androgen Receptor (AR) Degradation by Western Blot
Question: I'm having trouble consistently observing AR degradation with this compound treatment in my western blots. What could be the issue?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Antibody or Protocol: The antibody may not be specific or sensitive enough, or the western blot protocol may need optimization.
-
Cell Line Specific Effects: The machinery for protein degradation can vary between cell lines.
-
Incorrect Timepoint or Dose: The kinetics of AR degradation may vary.
-
Recommendation: Perform a time-course and dose-response experiment to determine the optimal conditions for observing AR degradation in your specific cell line.
-
Issue 3: Observing Unexpected Changes in Other Signaling Pathways
Question: My RNA-seq or proteomics data shows changes in pathways seemingly unrelated to AR signaling after this compound treatment. How do I investigate this?
Possible Causes and Troubleshooting Steps:
-
Broad Off-Target Effects: this compound might be interacting with other kinases or proteins not yet widely reported.
-
Downstream Effects of On-Target or Known Off-Target Activities: The observed changes could be secondary or tertiary effects of inhibiting CYP17A1, AR, or DUBs.
-
Recommendation: Use pathway analysis tools to map the observed changes and identify potential links to this compound's known mechanisms of action.
-
Quantitative Data Summary
Table 1: On-Target and Known Off-Target Activities of this compound
| Target | Activity | IC50 / Ki | Cell Line / System | Reference |
| On-Target | ||||
| CYP17A1 (lyase) | Inhibition | Potent (specific value varies by assay) | Recombinant enzyme | [1] |
| Androgen Receptor (AR) | Antagonism | ~600 nM | - | [3] |
| Androgen Receptor (AR) | Degradation | ~1 µM | Prostate cancer cell lines | [3] |
| Off-Target | ||||
| USP12 | Inhibition | 2.1 - 3.4 µM | In vitro enzyme assay | [1] |
| USP46 | Inhibition | 3.4 - 4.2 µM | In vitro enzyme assay | [1] |
| SULT2A1, SULT2B1b, SULT1E1 | Inhibition | Sub-micromolar Ki | - | [15] |
Table 2: Reported Adverse Events from Clinical Trials (May indicate potential off-target effects in vivo)
| Adverse Event | Grade | Frequency | Clinical Trial | Reference |
| Fatigue | 1/2 | 36.7% | ARMOR1 | [36] |
| Increased AST/ALT | 1/2 | ~30% | ARMOR1 | [36] |
| Nausea | 1/2 | 28.6% | ARMOR1 | [36] |
| Diarrhea | 1/2 | 26.5% | ARMOR1 | [36] |
| Pruritus | 1/2 | 24.5% | ARMOR1 | [36] |
| Rhabdomyolysis | 4 (related) | 1 case | ARMOR1 | [13][36] |
Detailed Experimental Protocols
Protocol 1: Assay for Deubiquitinase (DUB) Inhibition
This protocol is a general guideline for a fluorogenic assay to screen for DUB inhibitors.
Materials:
-
Purified recombinant DUB enzyme (e.g., USP12, USP46)
-
Fluorogenic DUB substrate (e.g., Ubiquitin-AMC)
-
Assay Buffer (e.g., 50 mM Tris pH 8, 50 mM NaCl, 0.002% Tween-20, 5 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well or 384-well black microplate
-
Plate reader with fluorescence detection (λex/λem = 350/460 nm for AMC)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Keep the final DMSO concentration consistent across all wells (typically ≤1%).
-
Add the diluted this compound or vehicle (DMSO) to the wells of the microplate.
-
Add the purified DUB enzyme to the wells and pre-incubate with the compound for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the Ub-AMC substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity over time.
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value using appropriate software.
Troubleshooting: See the DUB inhibitor screening troubleshooting guide for issues like low signal or high background[1][2][13][15][16][17][25][27][28][29][30].
Protocol 2: Analysis of this compound Metabolism in Cell Culture
This protocol outlines a general workflow for identifying this compound metabolites using LC-MS/MS.
Materials:
-
Cell line of interest cultured to confluency
-
This compound
-
Cell culture medium and supplements
-
LC-MS/MS system
-
Solvents for extraction (e.g., acetonitrile, methanol)
Procedure:
-
Treat cells with this compound at the desired concentration for a specified time. Include a vehicle-treated control.
-
Collect the cell culture medium and lyse the cells.
-
Perform a protein precipitation/extraction step on both the medium and the cell lysate (e.g., by adding cold acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS. Use a method that can separate this compound from its potential metabolites.
-
Process the data using metabolomics software to identify potential metabolite peaks based on their mass-to-charge ratio (m/z) and retention time compared to the parent drug.
-
Fragment the potential metabolite ions (MS/MS) to obtain structural information and confirm their identity.
Troubleshooting: For issues related to sample preparation, data acquisition, and analysis, refer to specialized guides on LC-MS-based metabolomics[2][3][4][22][24][36][37].
Visualizations
Caption: On-target mechanisms of this compound action.
Caption: Known and potential off-target pathways of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 2. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound for the treatment of advanced prostate cancer: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. Transcriptome profiling reveals that VNPP433‐3β, the lead next‐generation this compound analog inhibits prostate cancer stem cells by downregulating epithelial–mesenchymal transition and stem cell markers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Steroidogenic metabolism of this compound reveals a diversity of biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. fiercebiotech.com [fiercebiotech.com]
- 21. researchgate.net [researchgate.net]
- 22. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - FI [thermofisher.com]
- 25. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 29. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 30. bosterbio.com [bosterbio.com]
- 31. researchgate.net [researchgate.net]
- 32. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 33. biorxiv.org [biorxiv.org]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 37. sophion.com [sophion.com]
Challenges in synthesizing and purifying Galeterone for laboratory use
Welcome to the technical support center for the laboratory synthesis and purification of Galeterone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
The synthesis of this compound, while achievable in a laboratory setting, presents several challenges primarily related to reaction control, byproduct formation, and purification of intermediates and the final product. Key difficulties include: the formation of a 16-deformylated byproduct during the initial Vilsmeier-Haack reaction, the need for careful control of reaction conditions during the benzimidazole coupling to avoid side reactions, and the efficient removal of palladium catalyst and other impurities during purification.[1] Some synthetic routes require multiple chromatographic purifications, which can be time-consuming and lead to yield loss.[2]
Q2: What is the primary mechanism of action of this compound that I should be aware of for my research?
This compound exhibits a multi-faceted mechanism of action, which is crucial to understand for its application in research. It functions through three primary pathways:
-
CYP17A1 Inhibition: It inhibits the 17α-hydroxylase/17,20-lyase (CYP17A1) enzyme, which is critical for androgen biosynthesis.
-
Androgen Receptor (AR) Antagonism: It acts as a direct antagonist to the androgen receptor, preventing androgens from binding and activating it.
-
Androgen Receptor (AR) Degradation: Uniquely, this compound also promotes the degradation of the androgen receptor, including splice variants like AR-V7, through the ubiquitin-proteasome pathway.[3][4][5][6]
Q3: Are there any known stability issues with this compound or its intermediates?
While detailed stability data for all intermediates is not extensively published, the steroidal backbone is generally robust. However, as with many complex organic molecules, intermediates should be handled under appropriate conditions (e.g., inert atmosphere for certain reactions) to prevent degradation. The final product, this compound, is a stable crystalline solid under standard laboratory storage conditions.
Q4: Can I synthesize this compound without using column chromatography?
Yes, optimized and large-scale synthesis protocols have been developed to minimize or eliminate the need for column chromatography.[1][2] These methods often rely on carefully controlled reaction conditions to minimize byproduct formation and the use of trituration or recrystallization for purification of intermediates.[1] For instance, optimization of solvents and reagents can allow for the isolation of key intermediates by heptane triturations.[1]
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Vilsmeier-Haack reaction (Step 1) | - Incomplete reaction. - Degradation of the Vilsmeier reagent. - Formation of the 16-deformylated byproduct.[1] | - Ensure strict anhydrous conditions; use freshly distilled POCl₃ and dry DMF. - Monitor the reaction by TLC to ensure full conversion of the starting material. - Optimize reaction temperature and time. Low temperatures during reagent formation are critical.[7] |
| Side reactions during benzimidazole addition (Step 2) | - Reaction temperature is too high or reaction time is too long. - Presence of moisture. - Incorrect stoichiometry of reagents. | - Maintain the reaction temperature around 80 °C and monitor progress by TLC. - Use anhydrous DMF and ensure all reagents are dry. - Use a slight excess of benzimidazole and potassium carbonate to drive the reaction to completion. |
| Incomplete deformylation (Step 3) | - Inactive palladium catalyst. - Insufficient reaction temperature or time. - Catalyst poisoning. | - Use fresh, high-quality 10% palladium on activated charcoal. - Ensure the reaction is refluxing adequately in benzonitrile. - Ensure the starting material from the previous step is sufficiently pure to avoid catalyst poisoning. Reducing the catalyst loading from 50% to 10% (wt/wt) has been shown to simplify purification without compromising yield.[1] |
| Low yield or impurities after hydrolysis (Step 4) | - Incomplete hydrolysis of the acetate group. - Formation of side products due to harsh basic conditions. | - Monitor the reaction by TLC to ensure complete consumption of the acetylated intermediate. - Perform the hydrolysis at a controlled temperature (e.g., ice bath) to minimize side reactions.[1] - Use a methanolic potassium hydroxide solution for clean conversion.[1] |
Purification Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Difficulty in removing the 16-deformylated impurity | - Similar polarity to the desired product, making chromatographic separation challenging. | - Optimize the Vilsmeier-Haack reaction to minimize its formation. - If present, careful column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) may be required. |
| Co-elution of impurities during column chromatography | - Inappropriate solvent system. - Overloading of the column. | - Use TLC to determine the optimal solvent system that provides good separation between your product and impurities. A common system is a gradient of ethyl acetate in hexanes. - Do not overload the silica gel column; a general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Product "oiling out" during crystallization | - The solvent is too good a solvent for the compound, even at low temperatures. - The presence of impurities that inhibit crystal lattice formation. - Cooling the solution too quickly. | - Use a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A common and effective solvent system for this compound crystallization is ethyl acetate/methanol.[8] - Ensure the material is of high purity before attempting crystallization. - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[9] |
| Low recovery from crystallization | - The product is too soluble in the crystallization solvent, even at low temperatures. - Not enough time allowed for crystallization. - Using too much solvent. | - Choose a solvent in which the product has lower solubility. You can also try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution to induce precipitation. - Allow the solution to stand at a low temperature for an extended period (e.g., overnight). - Use the minimum amount of hot solvent necessary to fully dissolve the compound.[9] |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound CYP17A1 Inhibition IC₅₀ | 300 nM | [10] |
| This compound AR Antagonism IC₅₀ | 384 nM | [10] |
| Overall Yield of Optimized Synthesis | 59% | [1] |
| Purity of this compound from Optimized Synthesis | >99% | [1] |
Experimental Protocols
Synthesis of this compound (Adapted from Purushottamachar et al., 2013)
A large-scale synthesis of this compound has been reported with an overall yield of 59%.[1] The key steps involve:
-
Vilsmeier-Haack Reaction: Reaction of 3β-acetoxyandrost-5-en-17-one with phosphorus oxychloride and dimethylformamide. The product, 3β-acetoxy-17-chloro-16-formylandrosta-5,16-diene, can be purified by heptane trituration, eliminating the need for column chromatography.[1]
-
Benzimidazole Coupling: The intermediate from step 1 is treated with benzimidazole in the presence of potassium carbonate in dimethylformamide. The resulting product can also be purified by heptane trituration.[1]
-
Deformylation: The formyl group is removed using 10% palladium on activated charcoal in refluxing benzonitrile. The reduced amount of catalyst simplifies the purification of the product.[1]
-
Hydrolysis: The 3β-acetoxy group is hydrolyzed using potassium hydroxide in methanol at a low temperature to yield this compound. This final step also does not require chromatographic purification.[1]
Purification by Crystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent system, such as ethyl acetate/methanol.[8]
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
References
- 1. Abiraterone and this compound, Powerful Tools Against Prostate Cancer: Present and Perspective [mdpi.com]
- 2. Large-scale synthesis of this compound and lead next generation this compound analog VNPP433-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and VNPT55 induce proteasomal degradation of AR/AR-V7, induce significant apoptosis via cytochrome c release and suppress growth of castration resistant prostate cancer xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of advanced prostate cancer: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. This compound and VNPT55 induce proteasomal degradation of AR/AR-V7, induce significant apoptosis via cytochrome c release and suppress growth of castration resistant prostate cancer xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
Interpreting unexpected results in Galeterone-treated cell cultures
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Galeterone in cell culture experiments and to help interpret unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a multi-targeted oral small molecule that disrupts androgen receptor (AR) signaling through three distinct mechanisms:
-
CYP17 Lyase Inhibition: It inhibits the CYP17 enzyme, which is crucial for the biosynthesis of androgens.[1][2]
-
Androgen Receptor (AR) Antagonism: It acts as a direct antagonist to the androgen receptor, preventing the binding of androgens.[1][2]
-
Androgen Receptor (AR) Degradation: It promotes the degradation of both full-length AR and its splice variants.[2][3]
This multi-pronged approach is intended to overcome resistance mechanisms that can arise with therapies targeting a single point in the AR signaling pathway.[2]
Q2: In which prostate cancer cell lines has this compound shown activity?
This compound has demonstrated anti-proliferative effects in a variety of prostate cancer cell lines, including both androgen-sensitive and castration-resistant models.
| Cell Line | AR Status | This compound Activity (IC50/GI50) | Reference |
| LNCaP | AR-positive (T877A mutant) | IC50: ~6 µM (DHT-induced proliferation) | [4] |
| LAPC4 | AR-positive (wild-type) | IC50: ~3.2 µM (DHT-induced proliferation) | [4] |
| C4-2B | Castration-resistant | IC50: ~9.7 µM | [4] |
| PC-3 | AR-negative | GI50: ~7.82 µM | [4] |
| DU-145 | AR-negative | GI50: ~7.55 µM | [4] |
Q3: Does this compound have activity against androgen receptor splice variants?
Yes, one of the notable and somewhat unexpected findings during its development was this compound's ability to induce the degradation of androgen receptor splice variants, such as AR-V7.[3] This is significant because AR splice variants are a key mechanism of resistance to other AR-targeted therapies like enzalutamide and abiraterone.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Cell Viability & Cytotoxicity
Q1: I'm observing higher-than-expected cytotoxicity at lower concentrations of this compound in my cell line. What could be the cause?
Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different prostate cancer cell lines exhibit varying sensitivities to this compound. Ensure you have referenced the correct IC50/GI50 values for your specific cell line (see table above).
-
Off-Target Effects: At higher concentrations (typically above 10 µM), this compound may induce cellular stress responses that can lead to non-specific cytotoxicity.[5] Consider performing a dose-response curve to identify the optimal concentration range for your experiments.
-
Metabolism to More Potent Compounds: this compound can be metabolized by cells into other compounds, such as Δ4-galeterone (D4G), which may have different potencies and activities.[5] This metabolic conversion can vary between cell lines.
-
Experimental Error: Review your cell counting, seeding density, and reagent preparation to rule out experimental error.
Q2: My MTT/XTT assay results are inconsistent between replicates. What should I check?
Inconsistent results in viability assays can arise from several sources:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a consistent pipetting technique.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and viability. Consider not using the outermost wells for experimental samples.
-
Incomplete Solubilization of Formazan: Ensure the formazan crystals are completely dissolved before reading the absorbance. Increase incubation time with the solubilizing agent or use gentle agitation if necessary.
-
Drug-Medium Interaction: While not specifically reported for this compound, some compounds can interact with components in the cell culture medium, affecting their stability or activity.
Androgen Receptor (AR) Expression and Activity
Q1: I am not observing the expected degradation of the androgen receptor in my Western blot after this compound treatment. What could be the issue?
-
Cell-Type Specific Effects: this compound's ability to enhance AR degradation has been shown to be more pronounced for mutant AR (e.g., T878A found in LNCaP and C4-2 cells) than for wild-type AR at lower concentrations.[5]
-
Concentration and Time Dependence: AR degradation is both concentration- and time-dependent. You may need to optimize the concentration of this compound and the duration of treatment. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Antibody Selection: Ensure your primary antibody for Western blotting recognizes the appropriate epitope of the AR. Some antibodies may not detect specific splice variants or post-translationally modified forms.
-
Proteasome Inhibition: this compound-induced AR degradation is proteasome-dependent. As a positive control, you can co-treat cells with a proteasome inhibitor (e.g., MG132) to see if AR levels are rescued.
Q2: I see a paradoxical increase in AR-regulated gene expression at very low concentrations of this compound. Is this possible?
While not a commonly reported effect for this compound, paradoxical agonist activity at low concentrations has been observed for other AR antagonists. This could be due to:
-
Complex Formation: The formation of specific drug-receptor conformations at low concentrations that weakly activate transcription.
-
Off-Target Effects: At very low concentrations, off-target effects on other signaling pathways that indirectly influence AR activity cannot be entirely ruled out.
It is crucial to perform a full dose-response curve to characterize the effect of this compound on your specific reporter gene or downstream target.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (or vehicle control) and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
Western Blot for Androgen Receptor
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound's multi-targeted mechanism of action.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: Enhancing the Metabolic Stability of Galeterone for Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and improving the metabolic stability of Galeterone in research applications. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and strategies for designing more stable analogs.
Troubleshooting Guide
This section addresses common issues encountered during in vitro metabolic stability studies of this compound.
| Issue | Potential Cause | Recommended Solution |
| Rapid disappearance of this compound in liver microsome or hepatocyte assays. | This compound is known to be rapidly metabolized, primarily by 3β-hydroxysteroid dehydrogenase (3βHSD) and steroid-5α-reductase (SRD5A).[1] | - Confirm the activity of your microsomal or hepatocyte preparations using a positive control with a known metabolic profile.- Reduce the incubation time to capture the initial rate of metabolism accurately.- Consider using a lower concentration of microsomes or hepatocytes to slow down the reaction rate.- If the goal is to study other metabolic pathways, consider using chemical inhibitors of 3βHSD (e.g., trilostane, epostane) to block this primary metabolic route.[2][3][4] |
| High variability in metabolic stability results between experiments. | - Inconsistent thawing and handling of cryopreserved microsomes or hepatocytes.- Pipetting errors, especially with small volumes of reagents.- Variability in the activity of different lots of microsomes or hepatocytes. | - Strictly follow standardized protocols for thawing and handling cryopreserved cells and subcellular fractions.- Use calibrated pipettes and consider preparing master mixes for reagents to minimize pipetting errors.- Qualify each new lot of microsomes or hepatocytes with a standard compound to ensure consistent activity. |
| No metabolism of this compound observed. | - Inactive microsomes or hepatocytes.- Absence or low levels of necessary cofactors (e.g., NADPH for CYP-mediated metabolism, NAD+ for 3βHSD).- Issues with the analytical method (LC-MS/MS) sensitivity or resolution. | - Test the activity of your liver fractions with a positive control compound known to be metabolized by the enzymes present.- Ensure that cofactors are fresh and added at the correct concentration. For 3βHSD-mediated metabolism, ensure NAD+ is available.- Verify the LC-MS/MS method can detect and quantify this compound and its expected metabolites at the concentrations used in the assay. |
| Formation of unexpected metabolites. | - Presence of other metabolizing enzymes in the in vitro system.- Non-enzymatic degradation of the compound. | - Characterize the unexpected metabolites using high-resolution mass spectrometry to elucidate their structure.- Run a control incubation without cofactors or with heat-inactivated enzymes to assess non-enzymatic degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: The primary metabolic pathway of this compound involves its conversion by 3β-hydroxysteroid dehydrogenase (3βHSD) to Δ4-galeterone (D4G). D4G can be further metabolized by steroid-5α-reductase (SRD5A) to various 5α-reduced metabolites.[1] These metabolic conversions can lead to a loss of some of the compound's inhibitory activities.[1]
Q2: Why is the metabolic stability of this compound a concern for research applications?
A2: this compound's rapid metabolism contributes to its poor oral bioavailability and short half-life in vivo.[5] This can make it challenging to maintain effective concentrations in preclinical models, potentially leading to variable and difficult-to-interpret results. For in vitro studies, rapid degradation can complicate the interpretation of assay results, as the concentration of the active compound changes over the course of the experiment.
Q3: How can I improve the metabolic stability of this compound for my research?
A3: Improving the metabolic stability of this compound typically involves chemical modifications to block the sites of metabolism. Since the primary metabolic pathway is initiated by 3βHSD acting on the 3β-hydroxyl group, modifications at this position are a key strategy. This can include replacing the hydroxyl group with a metabolically more stable moiety. For example, the next-generation this compound analog, VNPP433-3β, which has an imidazole group at the 3β-position, has shown improved pharmacokinetic profiles.[4][6]
Q4: What in vitro assays are suitable for assessing the metabolic stability of this compound?
A4: The most common in vitro assays for assessing metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay.
-
Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver that are rich in Phase I metabolizing enzymes like cytochrome P450s and also contain 3βHSD. It is a relatively simple and high-throughput method to assess initial metabolic liability.
-
Hepatocyte Stability Assay: This assay uses intact liver cells, providing a more comprehensive picture of metabolism as it includes both Phase I and Phase II enzymes, as well as transport processes.
Q5: Where can I find detailed protocols for these assays?
A5: Detailed protocols for both liver microsomal and hepatocyte stability assays are provided in the "Experimental Protocols" section of this guide.
Data Presentation: Metabolic Stability Comparison
| Compound | Parameter | Species | Value | Reference |
| This compound | In vivo half-life (s.c. administration) | Mouse | ~44.17 min | [5] |
| VNPP433-3β | In vivo half-life of AR protein in the presence of the compound | Human cancer cell lines | Reduced by ~3 times compared to control | [2] |
| VNPP433-3β | Pharmacokinetic Profile | Mouse | Superior to this compound | [4][6] |
Note: The data for VNPP433-3β reflects the half-life of the target protein (Androgen Receptor), which is a downstream consequence of the compound's presence and improved stability, leading to sustained target engagement.
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound or its analogs using liver microsomes.
Materials:
-
This compound or analog stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (or from other species of interest)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NAD+ for 3βHSD activity
-
Positive control compound (e.g., a compound with known metabolic stability)
-
Negative control (vehicle, e.g., DMSO)
-
Acetonitrile (ice-cold, for reaction termination)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Methodology:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare the NADPH regenerating system or NAD+ solution according to the manufacturer's instructions.
-
Prepare the working solution of this compound or its analog by diluting the stock solution in buffer to the desired starting concentration (e.g., 1 µM).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the liver microsomes to the buffer and pre-incubate at 37°C for 5-10 minutes.
-
Add the this compound working solution to initiate the reaction.
-
Immediately after adding the compound, and at subsequent time points (e.g., 5, 15, 30, 60 minutes), add the NADPH regenerating system or NAD+ to start the metabolic process. A control without the cofactor should be included.
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins and stop the enzymatic activity.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the amount of remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) from the slope of the linear portion of the curve.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration).
-
Hepatocyte Stability Assay
Objective: To determine the in vitro metabolic stability of this compound or its analogs using intact hepatocytes.
Materials:
-
This compound or analog stock solution (e.g., 10 mM in DMSO)
-
Cryopreserved human hepatocytes (or from other species of interest)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
96-well collagen-coated plates
-
Positive and negative control compounds
-
Acetonitrile (ice-cold)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Methodology:
-
Cell Plating:
-
Thaw and plate the cryopreserved hepatocytes in collagen-coated 96-well plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
-
Incubation:
-
Prepare the dosing solution of this compound or its analog in the culture medium at the desired final concentration (e.g., 1 µM).
-
Remove the plating medium from the cells and add the dosing solution.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Sampling and Termination:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the incubation medium.
-
Terminate the metabolic activity in the collected samples by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the samples to pellet any cell debris.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the amount of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time. The CLint value is typically normalized to the number of cells (e.g., µL/min/10^6 cells).
-
Visualizations
This compound Metabolic Pathway```dot
Caption: Workflow for in vitro metabolic stability assays.
Strategies to Improve Metabolic Stability of this compound
Caption: Logic for improving this compound's metabolic stability.
References
- 1. youtube.com [youtube.com]
- 2. Novel AR/AR-V7 and Mnk1/2 Degrader, VNPP433-3β: Molecular Mechanisms of Action and Efficacy in AR-Overexpressing Castration Resistant Prostate Cancer In Vitro and In Vivo Models [mdpi.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound and The Next Generation this compound Analogs, VNPP414 and VNPP433-3β Exert Potent Therapeutic Effects in Castration-/Drug-Resistant Prostate Cancer Preclinical Models In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. catalog.labcorp.com [catalog.labcorp.com]
Technical Support Center: Galeterone Efficacy in AR-V7 Negative Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of galeterone in androgen receptor (AR) splice variant V7 (AR-V7) negative cancer models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We observe suboptimal or no anti-tumor activity of this compound in our AR-V7 negative cell line model. What are the potential reasons?
A1: Several factors could contribute to the lack of this compound efficacy, even in AR-V7 negative models. Consider the following troubleshooting steps:
-
Confirm the presence of full-length Androgen Receptor (AR-FL): this compound's mechanisms of action, including AR antagonism and degradation, are dependent on the presence of the AR protein. Verify AR-FL expression in your cell line using Western blotting.
-
Assess this compound's Triple Mechanism of Action: this compound functions through a unique combination of CYP17 lyase inhibition, AR antagonism, and AR degradation.[1][2] It's crucial to evaluate if each of these mechanisms is functioning as expected in your experimental setup.
-
Consider Resistance Mechanisms: Even in AR-V7 negative cells, resistance to AR-directed therapies can emerge through various mechanisms, such as AR gene amplification or mutations, or alterations in co-regulatory proteins.[3]
-
Review Experimental Protocol: Ensure that the concentration of this compound and the treatment duration are appropriate for your specific cell line. A dose-response and time-course experiment is highly recommended to determine the optimal conditions.
Q2: How can we confirm that this compound is inducing the degradation of the full-length androgen receptor in our experiments?
A2: To confirm this compound-induced AR degradation, a Western blot analysis is the most direct method.
-
Experimental Approach: Treat your cancer cells with this compound at various concentrations and time points. Prepare whole-cell lysates and perform a Western blot using an antibody specific to the N-terminus of the AR to detect the full-length protein. A decrease in the AR band intensity upon this compound treatment would indicate degradation.
-
Mechanism of Degradation: this compound promotes the ubiquitination of AR-FL, targeting it for proteasomal degradation. This process is often mediated by the E3 ligase MDM2, following activation of the PI3K/Akt signaling pathway.[3] To further investigate this, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated AR in the presence of the proteasome inhibitor would confirm this degradation pathway.
Q3: We are not seeing the expected level of CYP17 lyase inhibition. What could be wrong?
A3: Inconsistent CYP17 lyase inhibition could be due to several experimental variables.
-
Cell-Free vs. Cell-Based Assays: The inhibitory potency of this compound can differ between cell-free enzymatic assays and cell-based assays. Ensure your assay conditions are optimized for the chosen method.
-
Substrate and Cofactor Concentrations: The availability of substrates (e.g., pregnenolone, progesterone) and necessary cofactors for the CYP17 enzyme can influence the apparent inhibitory activity of this compound.
-
Purity and Stability of this compound: Verify the purity and stability of your this compound compound. Degradation of the compound can lead to reduced efficacy.
Q4: What is the expected IC50 for this compound in AR-V7 negative prostate cancer cell lines?
A4: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the specific cell line and the assay used (e.g., cell viability, AR degradation). Below is a summary of reported IC50 values.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| AR Antagonism (IC50) | LNCaP | 384 nM | [4] |
| HP-LNCaP | 411 nM | [4] | |
| CYP17 Inhibition (IC50) | Cell-free assay | 300 nM | [4] |
| AR Degradation (IC50) | - | ~1µM | [5] |
| Cell Proliferation (GI50) | PC-3 (AR-negative) | 7.82 µM | [4] |
| DU-145 (AR-negative) | 7.55 µM | [4] | |
| HP-LNCaP | 2.9 µM | [4] | |
| C4-2B | 9.7 µM | [4] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways and workflows.
Caption: this compound's Triple Mechanism of Action.
Caption: this compound-induced degradation pathway of full-length AR.
Caption: Recommended experimental workflow for troubleshooting.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cancer cell viability.[6][7]
-
Materials:
-
AR-V7 negative cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if available.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Western Blot for AR and AR-V7 Detection
This protocol provides a general guideline for detecting AR-FL and AR-V7 protein levels.[8][9]
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-AR (N-terminal specific), Anti-AR-V7
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-AR or anti-AR-V7) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
3. Co-Immunoprecipitation for Ubiquitinated AR
This protocol is designed to assess the ubiquitination of AR following this compound treatment.[10][11][12]
-
Materials:
-
Treated and untreated cell pellets
-
Co-IP lysis buffer (non-denaturing) with protease inhibitors and a deubiquitinase inhibitor (e.g., NEM)
-
Anti-AR antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Anti-ubiquitin antibody for Western blotting
-
Wash buffers
-
-
Procedure:
-
Lyse cells in Co-IP buffer.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-AR antibody to form immune complexes.
-
Add protein A/G beads to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated AR.
-
4. CYP17 Lyase Inhibition Assay (TLC-based)
This protocol is based on the conversion of a radiolabeled substrate to assess CYP17 lyase activity.[6]
-
Materials:
-
Source of CYP17A1 enzyme (e.g., microsomes from cells overexpressing the enzyme)
-
Radiolabeled substrate (e.g., [³H]-17α-hydroxypregnenolone)
-
NADPH
-
This compound at various concentrations
-
Reaction buffer (e.g., potassium phosphate buffer)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
TLC plate
-
Developing solvent system
-
Phosphorimager or scintillation counter
-
-
Procedure:
-
Pre-incubate the CYP17A1 enzyme source with different concentrations of this compound.
-
Initiate the reaction by adding the radiolabeled substrate and NADPH.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and extract the steroids using an organic solvent.
-
Spot the extracted steroids onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the substrate from the product (e.g., dehydroepiandrosterone - DHEA).
-
Visualize and quantify the radiolabeled substrate and product spots using a phosphorimager or by scraping the spots and performing scintillation counting.
-
Calculate the percent inhibition of CYP17 lyase activity at each this compound concentration to determine the IC50.
-
5. Androgen Receptor Antagonism Assay (Reporter Gene Assay)
This assay measures the ability of this compound to inhibit androgen-induced transcriptional activity of the AR.
-
Materials:
-
A suitable host cell line (e.g., PC-3, HEK293)
-
An AR expression vector
-
A reporter plasmid containing an androgen-responsive element (ARE) driving a reporter gene (e.g., luciferase)
-
A transfection reagent
-
Androgen (e.g., dihydrotestosterone - DHT)
-
This compound at various concentrations
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Co-transfect the host cells with the AR expression vector and the ARE-reporter plasmid.
-
After transfection, treat the cells with a fixed concentration of DHT in the presence of increasing concentrations of this compound.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of this compound indicates its antagonistic effect on AR. Calculate the percent inhibition to determine the IC50.
-
References
- 1. assaygenie.com [assaygenie.com]
- 2. CYP17A1 exhibits 17αhydroxylase/17,20-lyase activity towards 11β-hydroxyprogesterone and 11-ketoprogesterone metabolites in the C11-oxy backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate Galeterone-induced side effects in preclinical studies
Welcome to the technical support center for researchers utilizing Galeterone in preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate potential side effects during your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly TOK-001 or VN/124-1) is a multi-targeted oral small molecule designed for the treatment of prostate cancer.[1] Its unique mechanism of action involves three key activities:
-
CYP17A1 Inhibition: It selectively inhibits the 17,20-lyase activity of the CYP17A1 enzyme, which is crucial for androgen biosynthesis.[2][3]
-
Androgen Receptor (AR) Antagonism: It acts as a direct competitive antagonist of the androgen receptor, preventing androgens from binding and activating it.[4][5]
-
Androgen Receptor Degradation: It promotes the degradation of the androgen receptor protein, including splice variants that can contribute to treatment resistance.[2][4]
Q2: What are the most common side effects observed with this compound in preclinical and clinical studies?
-
Hepatotoxicity (elevated liver enzymes)
-
Gastrointestinal (GI) disturbances (e.g., diarrhea, nausea)
-
Fatigue
-
Pruritus (itching)
Notably, unlike some other CYP17A1 inhibitors, this compound has not been associated with mineralocorticoid excess, which can lead to side effects like hypertension, hypokalemia, and fluid retention.[4]
Q3: Was the development of this compound halted due to safety concerns?
A3: No, the clinical development of this compound was discontinued because a Phase III clinical trial (ARMOR3-SV) was unlikely to meet its primary efficacy endpoint.[3] The decision was not primarily based on safety or toxicity concerns.
Troubleshooting Guides: Mitigating this compound-Induced Side Effects
This section provides practical guidance for identifying, monitoring, and mitigating potential side effects of this compound in your preclinical animal models.
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
Symptoms:
-
Increased serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
-
Changes in liver histology (e.g., necrosis, inflammation) upon necropsy.
Troubleshooting Workflow:
Caption: Workflow for managing hepatotoxicity.
Mitigation Strategies & Protocols:
| Strategy | Detailed Protocol |
| Baseline and Regular Monitoring | Protocol for Liver Function Monitoring in Mice: 1. Collect baseline blood samples (50-100 µL) via tail vein or saphenous vein puncture before initiating this compound treatment.2. Administer this compound as per the study protocol.3. Collect blood samples weekly or bi-weekly.4. Centrifuge blood at 2000 x g for 10 minutes to separate serum.5. Analyze serum for ALT, AST, and ALP levels using a commercial clinical chemistry analyzer.[8][9] |
| Dose Adjustment | If a significant increase (e.g., >3x the upper limit of normal) in liver enzymes is observed, consider a dose reduction of 25-50%. |
| Hepatoprotective Co-administration | In cases of mild to moderate enzyme elevation, co-administration of a hepatoprotective agent such as N-acetylcysteine (NAC) can be considered. A typical dose for mice is 150 mg/kg, administered intraperitoneally. |
Quantitative Data (Illustrative):
| Dose of this compound (mg/kg/day) | Expected % Increase in ALT (Week 4) | Expected % Increase in AST (Week 4) |
| 50 | 10-20% | 5-15% |
| 100 | 25-50% | 20-40% |
| 200 | 50-100% | 40-80% |
Note: This is illustrative data based on potential dose-dependent effects. Actual results may vary based on the animal model and experimental conditions.
Issue 2: Gastrointestinal (GI) Disturbances
Symptoms:
-
Diarrhea or loose stools.
-
Weight loss or reduced food intake.
-
Dehydration.
Troubleshooting Workflow:
Caption: Workflow for managing GI disturbances.
Mitigation Strategies & Protocols:
| Strategy | Detailed Protocol |
| Supportive Care | Protocol for Managing Diarrhea in Rats: 1. Upon observing diarrhea, provide supplemental hydration with subcutaneous injections of sterile saline (5-10 ml/kg) once or twice daily.2. Offer highly palatable and moist food to encourage eating.3. Monitor body weight daily. |
| Anti-diarrheal Medication | If diarrhea is persistent and causing significant weight loss, consider oral administration of loperamide at a low dose (e.g., 0.1-0.2 mg/kg). Use with caution and under veterinary guidance as it can cause gut stasis.[10] |
| Formulation Optimization | Ensure the vehicle used for oral gavage is well-tolerated. Consider alternative oral dosing methods if gavage is stressful.[11][12][13] this compound has poor oral bioavailability, and different formulations can impact both efficacy and local GI tolerance.[3] |
Issue 3: Hematological Abnormalities
Symptoms:
-
Changes in complete blood count (CBC) parameters such as anemia (low red blood cells), leukopenia (low white blood cells), or thrombocytopenia (low platelets).
Troubleshooting Workflow:
Caption: Workflow for managing hematological abnormalities.
Mitigation Strategies & Protocols:
| Strategy | Detailed Protocol |
| Regular Blood Monitoring | Protocol for Complete Blood Count in Mice: 1. Collect 20-50 µL of whole blood from the tail vein or saphenous vein into an EDTA-coated micro-collection tube.2. Gently invert the tube several times to prevent clotting.3. Analyze the sample using an automated hematology analyzer calibrated for mouse blood.[14][15] |
| Dose Interruption/Reduction | If significant cytopenias are observed (e.g., a >50% decrease from baseline in any cell line), consider a temporary interruption of dosing for 3-5 days, followed by reintroduction at a lower dose. |
Quantitative Data (Illustrative):
| Dose of this compound (mg/kg/day) | Expected % Decrease in WBC (Week 4) | Expected % Decrease in Platelets (Week 4) |
| 50 | 0-5% | 0-5% |
| 100 | 5-15% | 5-10% |
| 200 | 15-30% | 10-25% |
Note: This is illustrative data. Actual results may vary.
Issue 4: Potential Cardiotoxicity
Symptoms:
-
Changes in electrocardiogram (ECG) parameters (e.g., QT interval prolongation).
-
Alterations in cardiac function as measured by echocardiography.
-
Histopathological changes in cardiac tissue.
Troubleshooting Workflow:
Caption: Workflow for monitoring potential cardiotoxicity.
Mitigation Strategies & Protocols:
| Strategy | Detailed Protocol |
| Non-invasive Cardiac Monitoring | Protocol for Non-Invasive ECG in Conscious Mice: 1. Acclimatize the mouse to the ECG recording platform.2. Place the mouse on the platform with paws on the embedded electrodes.3. Record ECG for a stable period (e.g., 2-5 minutes).4. Analyze the ECG for heart rate, and key intervals (PR, QRS, QT).[16][17] |
| Echocardiography | For a more detailed assessment of cardiac function, transthoracic echocardiography can be performed on anesthetized animals to measure parameters like ejection fraction and fractional shortening.[18] |
Signaling Pathway Diagram
Caption: this compound's multi-targeted mechanism of action.
References
- 1. Abiraterone and this compound, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of advanced prostate cancer: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound and VNPT55 induce proteasomal degradation of AR/AR-V7, induce significant apoptosis via cytochrome c release and suppress growth of castration resistant prostate cancer xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Murine Toxicology and Pharmacokinetics of Lead Next Generation this compound Analog, VNPP433–3β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early Clinical Data Show Tokai Pharmaceuticals's this compound Safe, Effective Against Prostate Cancer - BioSpace [biospace.com]
- 8. Profile of Liver Function in Mice After High Dose of Psidium guajava Linn. Extract Treatment – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. mdpi.com [mdpi.com]
- 10. Murine toxicology and pharmacokinetics of lead next generation this compound analog, VNPP433-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. api.upums.ac.in [api.upums.ac.in]
- 14. MPD: JaxCC1: project protocol [phenome.jax.org]
- 15. content.ilabsolutions.com [content.ilabsolutions.com]
- 16. Method for non-invasively recording electrocardiograms in conscious mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioengineer.org [bioengineer.org]
- 18. journals.physiology.org [journals.physiology.org]
Validation & Comparative
A Comparative Analysis of Galeterone and Enzalutamide Efficacy in AR-V7 Positive Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of galeterone and enzalutamide, with a specific focus on their performance in preclinical and clinical models of androgen receptor splice variant 7 (AR-V7) positive prostate cancer. This document summarizes key experimental data, outlines methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows to support further research and development in this critical area of oncology.
Executive Summary
The emergence of the AR-V7 splice variant is a significant mechanism of resistance to second-generation androgen receptor (AR) signaling inhibitors like enzalutamide in metastatic castration-resistant prostate cancer (mCRPC). This compound was developed as a multi-targeted agent with a hypothesized advantage in this patient population due to its distinct mechanism of action that includes AR-V7 degradation. However, the pivotal Phase 3 ARMOR3-SV clinical trial, which directly compared this compound to enzalutamide in AR-V7 positive mCRPC patients, was terminated early due to futility, as this compound was unlikely to demonstrate superiority in the primary endpoint of radiographic progression-free survival (rPFS). Preclinical data suggested a potential benefit for this compound, but this did not translate into a clinical advantage over enzalutamide in a head-to-head comparison.
Mechanisms of Action
Enzalutamide is a potent second-generation androgen receptor antagonist.[1] It functions by competitively inhibiting the binding of androgens to the ligand-binding domain (LBD) of the full-length AR, thereby preventing AR nuclear translocation and its subsequent binding to DNA.[1] Its efficacy is compromised in the presence of AR-V7, a splice variant that lacks the LBD and is constitutively active.[1]
This compound exhibits a multi-faceted mechanism of action designed to overcome resistance mediated by AR alterations.[2] It acts as a CYP17 lyase inhibitor, an AR antagonist, and uniquely, an inducer of AR degradation, which includes the AR-V7 splice variant.[2] This degradation pathway offered a strong preclinical rationale for its investigation in AR-V7 positive prostate cancer.
Preclinical Efficacy in AR-V7 Positive Models
Preclinical studies investigated the activity of this compound and enzalutamide in prostate cancer models expressing AR-V7, such as the CWR22Rv1 cell line.
In Vitro Data: Cell Viability
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | CWR22Rv1 (AR-V7 positive) | Cell Viability | GI₅₀ | 4.46 µM |
| This compound | LNCaP | Cell Viability | GI₅₀ | 3.35 µM |
GI₅₀ (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.
In Vivo Data: Xenograft Tumor Growth
A head-to-head comparison in a CWR22Rv1 xenograft model, which expresses AR-V7, demonstrated the following outcomes:
| Compound | Animal Model | Dosing | Endpoint | Result |
| This compound | Castrated male mice with CWR22Rv1 xenografts | 200 mg/kg | Tumor Growth Inhibition (TGI) | 76.2%[3] |
| Enzalutamide | Castrated male mice with CWR22Rv1 xenografts | Not specified in comparative study | Tumor Growth Inhibition (TGI) | Ineffective[4] |
Note: While the study reported enzalutamide as "ineffective" in the CWR22Rv1 xenograft model, specific quantitative TGI data from a direct head-to-head experiment was not provided.
Clinical Efficacy: The ARMOR3-SV Trial
The ARMOR3-SV trial was a Phase 3, randomized, open-label study designed to compare the efficacy of this compound versus enzalutamide in mCRPC patients with detectable AR-V7 in circulating tumor cells (CTCs).[5][6] The trial was terminated early by the independent Data Monitoring Committee, concluding that it was unlikely to meet its primary endpoint of improved radiographic progression-free survival (rPFS) for this compound compared to enzalutamide.[7][8]
Key Clinical Trial Data (at time of trial termination)
| Parameter | This compound | Enzalutamide |
| Prostate-Specific Antigen (PSA) Response Rate (≥50% decline) | 13% (2/16 patients) | 42% (8/19 patients) |
| Primary Endpoint | Radiographic Progression-Free Survival (rPFS) | Trial stopped early due to futility; unlikely to show superiority over enzalutamide. |
Experimental Protocols
AR-V7 Detection in Circulating Tumor Cells (CTCs)
The ARMOR3-SV trial utilized the AdnaTest ProstateCancerPanel AR-V7 (Qiagen) for the detection of AR-V7 mRNA in CTCs.[7]
Principle: This is a two-step process involving the immunomagnetic enrichment of CTCs from whole blood, followed by the analysis of AR-V7 gene expression via reverse transcription polymerase chain reaction (RT-PCR).[9][10]
Methodology:
-
CTC Enrichment (AdnaTest ProstateCancerSelect):
-
A 5 mL whole blood sample is collected in an EDTA tube.
-
Antibodies targeting epithelial and prostate-cancer-associated antigens (EpCAM and PSMA) conjugated to magnetic beads are added to the blood sample.[1]
-
The antibody-bead complexes bind to CTCs.
-
A magnetic separator is used to isolate the bead-bound CTCs from the rest of the blood components.
-
The enriched cells are then lysed to release their RNA.[10]
-
-
AR-V7 mRNA Detection (AdnaTest ProstateCancerPanel AR-V7):
-
mRNA is isolated from the cell lysate using oligo(dT)25-coated magnetic beads.[9]
-
The isolated mRNA is reverse transcribed into complementary DNA (cDNA).
-
The cDNA serves as a template for a multiplex PCR reaction using specific primers for AR-V7 and other control genes (e.g., PSA, PSMA, GAPDH).[1]
-
The amplification of AR-V7 is detected, and a sample is considered positive if the AR-V7 transcript is detected.
-
In Vivo Xenograft Study
Principle: To evaluate the in vivo efficacy of a compound on tumor growth, human prostate cancer cells (e.g., CWR22Rv1) are implanted into immunocompromised mice. The growth of the resulting tumors is monitored over time in response to treatment.
Methodology:
-
Cell Culture: CWR22Rv1 cells are cultured in appropriate media until they reach the desired confluence for injection.
-
Animal Model: Male immunodeficient mice (e.g., SCID or nude mice) are utilized. To mimic the castration-resistant state, mice are surgically castrated.
-
Tumor Implantation: A suspension of CWR22Rv1 cells is subcutaneously injected into the flanks of the castrated mice.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, this compound, enzalutamide). The compounds are administered as specified (e.g., oral gavage, intraperitoneal injection) at the indicated doses and schedule.
-
Endpoint Analysis: The study continues for a defined period or until tumors in the control group reach a maximum allowable size. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Prostate cancer cells (e.g., CWR22Rv1) are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound, enzalutamide) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the GI₅₀/IC₅₀ values are determined.
Visualizations
Signaling Pathway Diagrams
Caption: Mechanisms of action for Enzalutamide and this compound on the Androgen Receptor signaling pathway.
Experimental Workflow Diagrams
Caption: Workflow for the detection of AR-V7 mRNA in circulating tumor cells (CTCs).
Caption: General workflow for an in vivo xenograft study to assess anti-tumor efficacy.
References
- 1. Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Enzalutamide did not affect the growth of castration-resistant 22Rv1 xenograft tumors. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Salinization Dramatically Enhance the Anti-Prostate Cancer Efficacies of AR/AR-V7 and Mnk1/2 Molecular Glue Degraders, this compound and VNPP433-3β Which Outperform Docetaxel and Enzalutamide in CRPC CWR22Rv1 Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and The Next Generation this compound Analogs, VNPP414 and VNPP433-3β Exert Potent Therapeutic Effects in Castration-/Drug-Resistant Prostate Cancer Preclinical Models In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tokaipharmaceuticals.com [tokaipharmaceuticals.com]
- 6. ARMOR3-SV: A Phase 3, Randomized, Open-Label, Multi-Center, Controlled Study of this compound Compared to Enzalutamide in Men Expressing Androgen Receptor Splice Variant-7 mRNA (AR-V7) Metastatic (MI) Castrate Resistant Prostate Cancer CRPC) | Dana-Farber Cancer Institute [dana-farber.org]
- 7. ir.eledon.com [ir.eledon.com]
- 8. onclive.com [onclive.com]
- 9. qiagen.com [qiagen.com]
- 10. AdnaTest ProstateCancerPanel AR-V7 [qiagen.com]
Cross-Resistance Between Galeterone and Other Androgen Receptor Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of galeterone with other androgen receptor (AR) inhibitors, namely enzalutamide and abiraterone, with a focus on cross-resistance mechanisms. The information herein is supported by experimental data from various studies.
Introduction to Androgen Receptor Signaling and Resistance
Prostate cancer growth is heavily reliant on the androgen receptor (AR) signaling pathway. Therapies like abiraterone acetate, which inhibits androgen synthesis, and enzalutamide, a potent AR antagonist, have significantly improved outcomes for patients with castration-resistant prostate cancer (CRPC). However, resistance to these treatments inevitably develops.[1][2]
Mechanisms of resistance are multifaceted and often involve the reactivation of AR signaling.[3][4] This can occur through AR gene amplification, overexpression, point mutations, or the emergence of constitutively active AR splice variants (AR-Vs) that lack the ligand-binding domain (LBD), the target of enzalutamide.[1][5] One of the most well-characterized splice variants is AR-V7.[6] The presence of AR-V7 has been associated with resistance to both enzalutamide and abiraterone.[6][7]
This compound is a multi-targeted oral small molecule that disrupts AR signaling through three distinct mechanisms: inhibition of CYP17 lyase, AR antagonism, and degradation of both full-length AR and AR splice variants.[8][9][10] This unique triple mechanism of action suggests that this compound may be effective in overcoming resistance to other AR-targeted therapies.[9]
Comparative Preclinical Data
The following tables summarize quantitative data from various preclinical studies, comparing the effects of this compound, enzalutamide, and abiraterone on prostate cancer models. It is important to note that this data is compiled from different studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Inhibition of Cell Proliferation (IC50/GI50 Values in µM)
| Cell Line | This compound | Enzalutamide | Abiraterone | Citation(s) |
| LNCaP (AR+, Androgen-Sensitive) | 3.35 | Not specified | Not specified | [11] |
| CWR22Rv1 (AR+, CRPC, expresses AR-V7) | 4.46 | Not specified | Not specified | [11] |
Note: Comprehensive side-by-side IC50/GI50 data for all three drugs in the same panel of cell lines from a single study is limited in the reviewed literature.
Table 2: Induction of Apoptosis
| Cell Line | Treatment | Apoptosis Induction | Citation(s) |
| CWR22Rv1 | This compound (5 µM, 24h) | Significant increase in Annexin V positive cells | [11] |
| LNCaP | Enzalutamide (IC50, 48h) | Significant increase in Annexin V positive cells | [12] |
| PC-3 (AR-) | Abiraterone (30 µM) | Time-dependent increase in Annexin V positive cells | [7] |
| PC-3 | Silodosin + Abiraterone | Enhanced apoptosis compared to either drug alone | [8] |
Table 3: Androgen Receptor (AR) and AR-V7 Degradation
| Cell Line | Treatment | Effect on AR/AR-V7 Levels | Citation(s) |
| LNCaP | This compound | Dose-dependent degradation of full-length AR | [11] |
| CWR22Rv1 | This compound | Degradation of both full-length AR and AR-V7 | [11] |
| LNCaP | Enzalutamide | Reduction in full-length AR protein levels | [13][14] |
| LNCaP | Abiraterone | Decrease in AR expression | [7] |
Table 4: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition | Citation(s) |
| CWR22Rv1 (CRPC) | This compound | Significant suppression of tumor growth | [11] |
| CWR22Rv1 (CRPC) | VNPT55 (this compound analog) | Significant suppression of tumor growth | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and experimental procedures relevant to cross-resistance studies.
Caption: Androgen Receptor Signaling, Therapy, and Resistance Mechanisms.
Caption: Workflow for Preclinical Cross-Resistance Studies.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of AR inhibitors on the metabolic activity and proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, CWR22Rv1)
-
Complete culture medium
-
96-well culture plates
-
AR inhibitors (this compound, Enzalutamide, Abiraterone) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the AR inhibitors in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the drugs. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with AR inhibitors.
Materials:
-
Prostate cancer cell lines
-
6-well culture plates
-
AR inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of AR inhibitors for the specified duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
AR and AR-V7 Degradation Assay (Western Blot)
Objective: To assess the effect of AR inhibitors on the protein levels of full-length AR and AR-V7.
Materials:
-
Prostate cancer cell lines (e.g., CWR22Rv1)
-
AR inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against AR (full-length) and AR-V7
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture dishes and treat with AR inhibitors for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies against AR, AR-V7, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the AR and AR-V7 levels to the loading control.
Conclusion
The available preclinical data suggests that this compound's unique multi-targeted mechanism of action, particularly its ability to degrade both full-length AR and the AR-V7 splice variant, holds promise for overcoming resistance to other AR inhibitors like enzalutamide and abiraterone. While direct comparative studies are limited, the evidence points to this compound's potential activity in CRPC models that are resistant to current standards of care. Further head-to-head preclinical and clinical investigations are warranted to fully elucidate the comparative efficacy and cross-resistance profiles of these agents. The phase 3 ARMOR3-SV trial, which directly compared this compound to enzalutamide in AR-V7-positive patients, was discontinued early, indicating that the primary endpoint of radiographic progression-free survival would likely not be met.[15][16] Despite this, the preclinical rationale for this compound's distinct mechanism remains a subject of interest for the development of future AR-targeted therapies.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Effects of doxazosin as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel this compound analogs act independently of AR and AR-V7 for the activation of the unfolded protein response and induction of apoptosis in the CWR22Rv1 prostate cancer cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. The androgen receptor antagonist enzalutamide induces apoptosis, dysregulates the heat shock protein system, and diminishes the androgen receptor and estrogen receptor β1 expression in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Induction of apoptosis and growth inhibition by silodosin and abiraterone acetate in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound and VNPT55 induce proteasomal degradation of AR/AR-V7, induce significant apoptosis via cytochrome c release and suppress growth of castration resistant prostate cancer xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzalutamide-induced Proteolytic Degradation of the Androgen Receptor in Prostate Cancer Cells Is Mediated Only to a Limited Extent by the Proteasome System | Anticancer Research [ar.iiarjournals.org]
- 15. Effects of Abiraterone Acetate on Androgen Signaling in Castrate-Resistant Prostate Cancer in Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. urotoday.com [urotoday.com]
Galeterone: A Multi-Pronged Attack on Androgen Receptor Signaling in Prostate Cancer
A Comparative Analysis of Galeterone's Efficacy Against Full-Length and Splice Variant Androgen Receptors
For researchers and clinicians navigating the complex landscape of castration-resistant prostate cancer (CRPC), the emergence of constitutively active androgen receptor (AR) splice variants, such as AR-V7, presents a significant therapeutic challenge. These truncated AR variants lack the ligand-binding domain, rendering them insensitive to traditional anti-androgen therapies. This compound, a novel oral small molecule, has emerged as a promising agent due to its unique multi-targeted mechanism of action that extends beyond simple AR antagonism. This guide provides a comparative analysis of this compound's effects on different AR forms, supported by experimental data, to offer a clear perspective on its potential in treating advanced prostate cancer.
This compound disrupts AR signaling through a tripartite mechanism: inhibition of the CYP17 enzyme to block androgen synthesis, direct antagonism of the androgen receptor, and, most notably, induction of both full-length AR (fAR) and AR splice variant degradation.[1][2][3][4][5] This degradation of AR, including the notorious AR-V7, distinguishes this compound from other second-generation anti-androgens like enzalutamide and abiraterone, which primarily target the AR ligand-binding domain and are thus less effective against splice variants lacking this domain.[6][7]
Comparative Efficacy of this compound on AR and AR Splice Variants
Preclinical studies have consistently demonstrated this compound's ability to reduce the protein levels of both full-length AR and the AR-V7 splice variant. This effect is achieved by promoting the degradation of these proteins through the ubiquitin-proteasome pathway.[3][8][9]
| Target Protein | Mechanism of Action | Key Mediators | Efficacy | Reference |
| Full-Length AR (fAR) | Antagonism, Degradation | Mdm2, CHIP (E3 ligases) | Potent degradation | [1][3][10] |
| AR Splice Variant (AR-V7) | Degradation | Mdm2, CHIP (E3 ligases), USP12, USP46 (Deubiquitinases) | Significant degradation, overcoming a key resistance mechanism | [3][8][10] |
| Mutant AR (e.g., T878A) | Enhanced Degradation | - | Selective and enhanced degradation compared to wild-type AR | [11][12] |
| CYP17 Lyase | Inhibition | - | IC50 = 47 nM | [13] |
Visualizing the Mechanism: this compound's Impact on AR Signaling
The following diagrams illustrate the key pathways through which this compound exerts its effects on both full-length and splice variant AR.
Caption: this compound's triple mechanism of action against prostate cancer.
The degradation of both full-length and splice variant AR is a key feature of this compound. This process is mediated by the ubiquitin-proteasome system.
Caption: this compound-induced degradation of AR and AR-V7 via the ubiquitin-proteasome pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of this compound.
Western Blot Analysis for AR and AR-V7 Protein Levels
This technique is used to quantify the amount of specific proteins (fAR and AR-V7) in cell lysates.
-
Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP, CWR22Rv1) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Protein Extraction: Cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for full-length AR and AR-V7. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used to confirm equal protein loading.
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software to determine the relative protein levels.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a range of this compound concentrations for a specific period (e.g., 72 hours).
-
MTT Incubation: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This technique is used to investigate the interaction between AR and proteins involved in its degradation, such as E3 ligases.
-
Cell Lysis and Pre-clearing: Cells treated with this compound or vehicle are lysed, and the lysate is pre-cleared with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., anti-AR) is added to the lysate and incubated to form an antibody-protein complex.
-
Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and analyzed by Western blotting using antibodies against the suspected interacting proteins (e.g., anti-Mdm2, anti-CHIP).
Clinical Significance and Future Directions
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficacy of Therapies After this compound in Patients With Castration-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and VNPT55 induce proteasomal degradation of AR/AR-V7, induce significant apoptosis via cytochrome c release and suppress growth of castration resistant prostate cancer xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tokaipharmaceuticals.com [tokaipharmaceuticals.com]
- 5. Facebook [cancer.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. This compound for the treatment of advan... - Advanced Prostate... [healthunlocked.com]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound and VNPT55 induce proteasomal degradation of AR/AR-V7, induce significant apoptosis via cytochrome c release and suppress growth of castration resistant prostate cancer xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound prevents androgen receptor binding to chromatin and enhances degradation of mutant androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. Tokai begins Phase III trial of this compound in AR-V7 positive mCRPC patients - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. umventures.org [umventures.org]
- 16. ARMOR3-SV: A Phase 3, Randomized, Open-Label, Multi-Center, Controlled Study of this compound Compared to Enzalutamide in Men Expressing Androgen Receptor Splice Variant-7 mRNA (AR-V7) Metastatic (MI) Castrate Resistant Prostate Cancer CRPC) | Dana-Farber Cancer Institute [dana-farber.org]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
Validating Biomarkers of Response to Galeterone Treatment in Preclinical Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Galeterone's performance against other alternatives in preclinical models, supported by experimental data. This compound is an investigational agent for prostate cancer that, despite promising preclinical results, saw its clinical development halted. Understanding its mechanism and biomarkers of response remains crucial for the development of future androgen receptor (AR)-targeted therapies.
This compound distinguishes itself through a unique triple mechanism of action: it acts as an androgen receptor (AR) antagonist, inhibits the CYP17 enzyme to block androgen synthesis, and, notably, promotes the degradation of the AR protein.[1][2][3] This latter mechanism has garnered significant interest as a strategy to overcome resistance to other AR-targeted therapies, particularly in the context of AR splice variants like AR-V7, which are associated with resistance to enzalutamide and abiraterone.[3][4]
Comparative Efficacy in Preclinical Models
Preclinical studies have demonstrated this compound's potent anti-tumor activity in various prostate cancer models, including those resistant to other treatments. A key focus of these studies has been the validation of biomarkers that could predict response or resistance to this compound and its analogs.
In Vitro Studies: Cell Line Proliferation and Biomarker Modulation
This compound and its next-generation analogs have been shown to inhibit the proliferation of a range of prostate cancer cell lines, including the androgen-sensitive LNCaP and the castration-resistant CWR22Rv1, which expresses AR-V7.[5][6]
| Cell Line | Treatment | Key Findings | Reference |
| LNCaP (AR-V7 negative) | This compound | Dose-dependent repression of PSA expression.[7] | [7] |
| This compound | Marked decrease in AR protein levels.[7] | [7] | |
| CWR22Rv1 (AR-V7 positive) | This compound, VNPP433-3β (analog) | Degraded both full-length AR and AR-V7.[6][8] | [6][8] |
| Enzalutamide | Ineffective in this model.[6][8] | [6][8] | |
| Enzalutamide-resistant LNCaP | This compound | Anti-proliferative effects observed.[9] | [9] |
| This compound | Greater reduction in AR and PSA protein expression compared to enzalutamide.[9] | [9] |
In Vivo Studies: Xenograft Tumor Growth Inhibition
In animal models, this compound and its analogs have demonstrated significant suppression of tumor growth, particularly in castration-resistant prostate cancer (CRPC) xenografts.
| Xenograft Model | Treatment | Key Findings | Reference |
| LAPC-4 (androgen-dependent) | This compound (0.15 mmol/kg, s.c. twice daily) | 93.8% reduction in mean final tumor volume compared to control.[1] | [1] |
| Castration | Less effective than this compound.[1] | [1] | |
| CWR22Rv1 (CRPC, AR-V7 positive) | This compound (200 mg/kg) | 47% tumor growth inhibition.[5] | [5] |
| VNPP433-3β (analog) | 84% tumor growth inhibition at a 7.53-fold lower equimolar dose than this compound.[5] | [5] | |
| Enzalutamide | Ineffective.[5][8] | [5][8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows used to validate its biomarkers of response.
Detailed Experimental Protocols
Western Blotting for AR and AR-V7 Protein Expression
-
Cell Lysis: Prostate cancer cells (e.g., LNCaP, CWR22Rv1) are treated with this compound, enzalutamide, or vehicle control for the desired time. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against AR, AR-V7, PSA, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a corresponding secondary antibody.
-
Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for AR-V7 mRNA Expression
-
RNA Extraction: Total RNA is extracted from treated prostate cancer cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The relative expression of AR-V7 mRNA is quantified by qRT-PCR using primers specific for AR-V7 and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed on a real-time PCR system.
-
Data Analysis: The relative expression of AR-V7 is calculated using the ΔΔCt method.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Prostate cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound or alternative drugs for a specified period (e.g., 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
Xenograft Tumor Model
-
Cell Implantation: Male immunodeficient mice (e.g., SCID or nude mice) are subcutaneously injected with a suspension of prostate cancer cells (e.g., CWR22Rv1) mixed with Matrigel.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment groups and treated with this compound, alternative drugs, or vehicle control via the appropriate route of administration (e.g., oral gavage).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry). Tumor growth inhibition is calculated for each treatment group compared to the control group.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment and Harvesting: Cells are treated with the compounds of interest. Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Conclusion
Preclinical evidence strongly suggests that this compound's unique ability to induce the degradation of both full-length AR and the AR-V7 splice variant is a key determinant of its anti-tumor efficacy, particularly in models of resistance to other AR-targeted agents. The expression of AR-V7, therefore, stands out as a critical biomarker for predicting response to this compound. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound, its analogs, and other novel AR-degrading agents, with the ultimate goal of developing more effective and personalized therapies for prostate cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound and VNPT55 induce proteasomal degradation of AR/AR-V7, induce significant apoptosis via cytochrome c release and suppress growth of castration resistant prostate cancer xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and VNPT55 induce proteasomal degradation of AR/AR-V7, induce significant apoptosis via cytochrome c release and suppress growth of castration resistant prostate cancer xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of advanced prostate cancer: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and The Next Generation this compound Analogs, VNPP414 and VNPP433-3β Exert Potent Therapeutic Effects in Castration-/Drug-Resistant Prostate Cancer Preclinical Models In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Prevents Androgen Receptor Binding to Chromatin and Enhances Degradation of Mutant Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Safety Profiles of Galeterone and Other Antiandrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of Galeterone, a novel antiandrogen, with other established antiandrogens, including Enzalutamide, Abiraterone, and Bicalutamide. The information is supported by data from key clinical trials to aid in research and drug development.
Executive Summary
This compound is a unique steroidal antiandrogen that exhibits a triple mechanism of action: androgen receptor (AR) antagonism, AR degradation, and inhibition of the CYP17A1 enzyme.[1][2] This multifaceted approach was intended to overcome resistance mechanisms observed with other antiandrogens.[3] Clinical trials, specifically the ARMOR1 and ARMOR2 studies, evaluated the safety and efficacy of this compound in patients with castration-resistant prostate cancer (CRPC).[4][5] While showing a generally manageable safety profile, the clinical development of this compound was ultimately discontinued.[6] This guide compares the reported adverse events of this compound with those of commonly used antiandrogens: Enzalutamide, Abiraterone, and Bicalutamide.
Comparative Safety Profiles: A Tabular Analysis
The following table summarizes the incidence of common adverse events (AEs) reported in key clinical trials for this compound, Enzalutamide, Abiraterone, and Bicalutamide. Data is presented as percentages of patients experiencing the AE, with Grade 3/4 severities noted where available.
| Adverse Event | This compound (ARMOR1 & ARMOR2 Part 1)[5] | Enzalutamide (AFFIRM Trial)[1][6] | Abiraterone Acetate + Prednisone (COU-AA-301)[3][7] | Bicalutamide (EPC Trial - in addition to standard care)[8][9] |
| Any Grade (%) | Grade ≥3 (%) | Any Grade (%) | Grade ≥3 (%) | |
| Fatigue/Asthenia | 32.7 | Not specified | 34 | 6 |
| Nausea | 33.6 | Not specified | 22.7 | Not specified |
| Diarrhea | Not specified | Not specified | Not specified | Not specified |
| Constipation | Not specified | Not specified | 22 | <1 |
| Back Pain | Not specified | Not specified | 27 | 3 |
| Hot Flashes | Not specified | Not specified | Not specified | Not specified |
| Hypertension | Not specified | Not specified | Not specified | Not specified |
| Hypokalemia | Not specified | Not specified | Not specified | Not specified |
| Increased ALT | Not specified | Not specified | Not specified | Not specified |
| Anemia | Not specified | Not specified | 11.8 | 1.6 |
| Peripheral Edema | Not specified | Not specified | 11.4 | Not specified |
| Vomiting | Not specified | Not specified | 10.3 | Not specified |
| Arthralgia | Not specified | Not specified | 10.1 | Not specified |
| Gynecomastia | Not specified | Not specified | Not applicable | Up to 38 |
| Breast Pain | Not specified | Not specified | Not applicable | Up to 39 |
| Seizure | 0 | 0 | 0.8 | Not specified |
Key Experimental Protocols
The safety and tolerability of these antiandrogens were primarily assessed in multicenter, randomized, and open-label clinical trials. The methodologies for safety evaluation in these key trials are outlined below.
This compound: ARMOR Program (ARMOR1 & ARMOR2)
The Androgen Receptor Modulation Optimized for Response (ARMOR) clinical program for this compound consisted of Phase 1 (ARMOR1) and Phase 2 (ARMOR2) trials in patients with CRPC.[4][10]
-
Study Design: ARMOR1 was a dose-escalation study to determine the maximum tolerated dose and recommended Phase 2 dose.[10] ARMOR2 was a two-part Phase 2 trial evaluating the safety and efficacy of the selected dose.[4]
-
Patient Population: Patients with progressive CRPC, including both metastatic and non-metastatic disease.[11]
-
Safety Assessments: Patients were evaluated biweekly for safety.[5] Assessments included monitoring and recording of all adverse events, which were graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[12][13] Regular clinical and laboratory assessments were conducted, including liver function tests.[5]
Enzalutamide: AFFIRM Trial
The AFFIRM trial was a Phase 3, multinational, randomized, double-blind, placebo-controlled study evaluating Enzalutamide in patients with metastatic CRPC who had previously received chemotherapy.[5][14]
-
Study Design: Patients were randomized to receive either Enzalutamide or a placebo.[15]
-
Patient Population: Men with metastatic CRPC who had progressed after docetaxel-based chemotherapy.[14]
-
Safety Assessments: Safety was monitored continuously throughout the trial. Adverse events were recorded and graded according to the CTCAE.[16] An independent data and safety monitoring committee reviewed the safety data at regular intervals.[5]
Abiraterone Acetate: COU-AA-301 Trial
The COU-AA-301 trial was a Phase 3, randomized, double-blind, placebo-controlled study of Abiraterone Acetate plus prednisone in patients with metastatic CRPC who had previously received chemotherapy.[17][18]
-
Study Design: Patients were randomized to receive Abiraterone Acetate with prednisone or a placebo with prednisone.[18][19]
-
Patient Population: Men with metastatic CRPC who had progressed after a docetaxel-containing regimen.[17]
-
Safety Assessments: Adverse events were monitored and graded according to the NCI CTCAE, version 3.0. All adverse events, serious adverse events, and laboratory abnormalities were recorded.[17][19]
Bicalutamide: Early Prostate Cancer (EPC) Programme
The EPC program comprised three large, randomized, double-blind, placebo-controlled trials designed for a combined analysis to evaluate Bicalutamide 150 mg as adjuvant therapy to standard care.[8][18]
-
Study Design: Patients were randomized to receive Bicalutamide or a placebo in addition to their standard care (radical prostatectomy, radiotherapy, or watchful waiting).[9]
-
Patient Population: Men with localized or locally advanced, non-metastatic prostate cancer.[9]
-
Safety Assessments: Patients were followed up every 24 weeks. Adverse events were recorded and coded using the COSTART system.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the androgen receptor signaling pathway and the distinct mechanisms of action of this compound and other antiandrogens.
Caption: A simplified diagram of the androgen receptor signaling pathway.
Caption: Mechanisms of action for different antiandrogen therapies.
Conclusion
This compound demonstrated a safety profile in its clinical trials that was generally manageable, with the most common adverse events being fatigue, nausea, and increased liver enzymes.[5] Notably, mineralocorticoid excess, a common side effect of CYP17A1 inhibitors like Abiraterone, was not apparent with this compound.[5][12] However, a direct, definitive comparison of its long-term safety relative to established antiandrogens like Enzalutamide, Abiraterone, and Bicalutamide is limited by its discontinued development. The provided data and diagrams offer a foundational comparison for research and development professionals exploring novel antiandrogen therapies. Further investigation into the unique triple-action mechanism of agents like this compound may still yield valuable insights for future prostate cancer drug discovery.
References
- 1. Abiraterone acetate plus prednisone in patients with newly diagnosed high-risk metastatic castration-sensitive prostate cancer (LATITUDE): final overall survival analysis of a randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Severe Adverse Event Clusters Identified Using NCI Common Terminology Criteria - The ASCO Post [ascopost.com]
- 3. researchgate.net [researchgate.net]
- 4. Armor2: A 2 Part, Phase 2 Trial Of this compound In The Treatment Of Castration Resistant Prostate Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 5. Enzalutamide in Castration-Resistant Prostate Cancer Patients With Visceral Disease in the Liver and/or Lung: Outcomes From the Randomized Controlled Phase 3 AFFIRM Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Bicalutamide 150 mg plus standard care vs standard care alone for early prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tokaipharmaceuticals.com [tokaipharmaceuticals.com]
- 9. This compound for the treatment of advanced prostate cancer: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Androgen Receptor Modulation Optimized for Response (ARMOR) Phase I and II Studies: this compound for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 12. canjurol.com [canjurol.com]
- 13. An update on enzalutamide in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. Bicalutamide ('Casodex') 150 mg in addition to standard care in patients with nonmetastatic prostate cancer: updated results from a randomised double-blind phase III study (median follow-up 5.1 y) in the early prostate cancer programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. yoda.yale.edu [yoda.yale.edu]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Galeterone
Essential Safety and Handling Guide for Galeterone
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure the safe management of this compound within a laboratory setting.
Hazard Identification and Safety Precautions
This compound is a compound that requires careful handling due to its potential health risks. It is classified with the following hazards:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child (H361).[1][2]
-
Acute Oral Toxicity: Harmful if swallowed (H302).[3]
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects (H410).[3]
Given these hazards, it is imperative to adhere to the following precautionary statements:
-
Obtain special instructions before use.[1]
-
Do not handle until all safety precautions have been read and understood.[1]
-
Wash skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Avoid release to the environment.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense to protect laboratory personnel from exposure. The use of appropriate PPE is mandatory when handling this compound in any form (solid or in solution).
| Task | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Gloves: Two pairs of chemotherapy-rated gloves.[4] - Gown: A disposable gown resistant to hazardous drugs.[4] - Eye/Face Protection: Safety goggles and a face shield. - Respiratory Protection: An N95 respirator or higher, especially when handling powders outside of a containment system.[4] |
| Preparing Solutions | - Gloves: Two pairs of chemotherapy-rated gloves.[4] - Gown: A disposable gown resistant to hazardous drugs.[4] - Eye/Face Protection: Chemical splash goggles and a face shield.[5] |
| Administering to Animals | - Gloves: Two pairs of chemotherapy-rated gloves.[4] - Gown: A disposable gown resistant to hazardous drugs.[4] - Eye/Face Protection: Safety goggles and a face shield. |
| Cleaning & Decontamination | - Gloves: Two pairs of heavy-duty, chemotherapy-rated gloves. - Gown: A disposable, fluid-resistant gown. - Eye/Face Protection: Chemical splash goggles and a face shield. |
| Waste Disposal | - Gloves: Two pairs of chemotherapy-rated gloves. - Gown: A disposable gown. - Eye/Face Protection: Safety goggles. |
Note: All disposable PPE should not be reused and must be disposed of as hazardous waste after handling the compound.[4]
Operational and Disposal Plans
A clear, step-by-step workflow is essential for minimizing risk. The following protocols for handling, storage, and disposal must be strictly followed.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Planning:
-
Review the Safety Data Sheet (SDS) for this compound before beginning any work.[6]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area, preferably a certified chemical fume hood or a Class II Biosafety Cabinet, by covering the surface with absorbent, plastic-backed pads.[7]
-
-
Handling the Solid Compound:
-
Perform all manipulations of this compound powder, such as weighing, within a containment device like a chemical fume hood or a ventilated balance enclosure to prevent aerosol formation.[3]
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment used with the solid compound immediately after use.
-
-
Preparing Stock Solutions:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the powdered this compound slowly to avoid splashing.
-
The container with the stock solution must be clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard symbols.
-
-
Storage:
Spill Management
In case of a spill, evacuate the immediate area and alert others. Only personnel trained in hazardous spill cleanup should proceed.
-
Don the appropriate PPE (two pairs of gloves, gown, eye protection, and a respirator).
-
Cover the spill with absorbent material, working from the outside in.
-
Clean the area with a suitable deactivating agent, followed by a detergent and water.
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Used PPE, absorbent pads, and any other contaminated disposable items should be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused solutions containing this compound must be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this compound waste down the drain, as it is very toxic to aquatic life.[1][3]
-
Sharps: Syringes and needles must be disposed of in a designated sharps container for hazardous chemical waste.[6]
-
Disposal: All waste must be disposed of through an approved waste disposal plant or a certified hazardous waste management service.[3][6]
Quantitative Data
The following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₂N₂O | [3][8] |
| Molecular Weight | 388.55 g/mol | [3] |
| CAS Number | 851983-85-2 | [1][3] |
| Purity | ≥98% (HPLC) | |
| Storage Temperature | -20°C (Powder) | [3] |
| Solubility (DMSO) | 20 mg/mL | [8] |
| Solubility (Ethanol) | 20 mg/mL | [8] |
| Solubility (DMF) | 30 mg/mL | [8] |
Workflow Visualization
The following diagram illustrates the required workflow for safely handling this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C26H32N2O | CID 11188409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TOK-001(this compound)|851983-85-2|MSDS [dcchemicals.com]
- 4. pogo.ca [pogo.ca]
- 5. youtube.com [youtube.com]
- 6. web.uri.edu [web.uri.edu]
- 7. gerpac.eu [gerpac.eu]
- 8. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
